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  • Product: 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone
  • CAS: 1151-84-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure and Physical Properties of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone, a derivative of this privileged heterocyclic system. While specific experimental data for this particular analog is limited in publicly accessible literature, this guide will leverage established knowledge of the 2-phenyl-4(3H)-quinazolone class to infer and discuss its chemical structure, physicochemical properties, and potential therapeutic applications. We will delve into general synthetic strategies, spectroscopic characterization, and the structure-activity relationships that govern the biological effects of this class of compounds, with a focus on their anti-inflammatory and analgesic potential.

Introduction: The Significance of the Quinazolinone Core

Quinazolinones are a class of fused heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[1] The 4(3H)-quinazolone isomer is particularly prevalent in both natural products and synthetic molecules, exhibiting a wide array of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the quinazolinone scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.

The subject of this guide, 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone, incorporates a substituted phenyl ring at the 2-position. This substitution pattern is known to be a key determinant of its biological activity.[4] The presence of a chloro group and a hydroxyl group on this phenyl ring is expected to influence its electronic properties, lipophilicity, and potential for hydrogen bonding, thereby modulating its interaction with biological targets.[5]

Chemical Structure and Nomenclature

The systematic IUPAC name for the compound is 2-(5-Chloro-2-hydroxyphenyl)-3H-quinazolin-4-one. It is also commonly referred to as 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone.

  • CAS Number: 1151-84-4[5][6]

  • Molecular Formula: C₁₄H₉ClN₂O₂[6]

  • Molecular Weight: 272.69 g/mol [5][6]

The core structure consists of a bicyclic quinazolinone system, with a 5-chloro-2-hydroxyphenyl substituent at the 2-position.

Caption: Chemical structure of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone.

Physicochemical Properties

PropertyPredicted/Inferred ValueReference/Justification
Melting Point Likely a high melting solid (>200 °C)Quinazolinone derivatives are generally crystalline solids with high melting points due to their rigid, planar structure and potential for intermolecular hydrogen bonding.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.The presence of the polar hydroxyl and quinazolinone core suggests some water solubility, but the overall aromatic character would limit it. The chloro and phenyl groups enhance solubility in organic solvents.[5]
pKa The phenolic hydroxyl group would have a pKa around 8-10, while the N-H proton of the quinazolinone ring is weakly acidic.The electronic environment influences the acidity of these protons.
LogP Expected to be in the range of 3-4.The presence of the chloro and phenyl groups increases lipophilicity.

Synthesis and Characterization

General Synthetic Routes

The synthesis of 2-substituted-4(3H)-quinazolinones is well-established in the literature. A common and versatile method involves the condensation of anthranilic acid or its derivatives with an appropriate acylating agent, followed by cyclization.

Synthesis_Pathway cluster_0 General Synthesis of 2-Aryl-4(3H)-quinazolinones Anthranilic_Acid Anthranilic Acid Derivative Benzoxazinone 2-Aryl-3,1-benzoxazin-4-one Intermediate Anthranilic_Acid->Benzoxazinone Acylation Aroyl_Chloride Aroyl Chloride (e.g., 5-Chloro-2-hydroxybenzoyl chloride) Aroyl_Chloride->Benzoxazinone Quinazolinone 2-Aryl-4(3H)-quinazolone (Target Molecule) Benzoxazinone->Quinazolinone Condensation/ Cyclization Amine Ammonia Source (e.g., Ammonium acetate, Formamide) Amine->Quinazolinone

Caption: General synthetic workflow for 2-aryl-4(3H)-quinazolinones.

Step-by-Step Methodology (Illustrative Protocol):

  • Acylation of Anthranilic Acid: Anthranilic acid is reacted with 5-chloro-2-acetoxybenzoyl chloride (the hydroxyl group is often protected as an acetate during this step to prevent side reactions) in an inert solvent such as pyridine or toluene. This reaction typically proceeds at room temperature or with gentle heating to form an N-acylanthranilic acid intermediate.

  • Cyclization to Benzoxazinone: The N-acylanthranilic acid is then cyclized to the corresponding 2-(5-chloro-2-acetoxyphenyl)-3,1-benzoxazin-4-one by heating with a dehydrating agent like acetic anhydride.

  • Formation of the Quinazolinone Ring: The isolated benzoxazinone intermediate is subsequently reacted with a source of ammonia, such as ammonium acetate in glacial acetic acid or by heating in formamide, to yield the 2-(5-chloro-2-acetoxyphenyl)-4(3H)-quinazolone.

  • Deprotection: The final step involves the deprotection of the acetyl group from the hydroxyl function, typically by base-catalyzed hydrolysis (e.g., with sodium hydroxide or potassium carbonate in methanol), to afford the desired 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone.

Spectroscopic Characterization (Predicted)

The structural elucidation of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone would rely on a combination of spectroscopic techniques. While specific spectra for this compound are not available, the expected key features are outlined below.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinazolinone ring system and the 2-phenyl substituent. The N-H proton of the quinazolinone would likely appear as a broad singlet at a downfield chemical shift (typically > 10 ppm). The phenolic -OH proton would also be a singlet, and its chemical shift would be concentration and solvent dependent. The aromatic protons would appear in the range of 7-8.5 ppm, with coupling patterns indicative of their substitution.

  • ¹³C NMR: The carbon NMR spectrum would show signals for all 14 carbon atoms. The carbonyl carbon (C4) of the quinazolinone ring would be observed at a characteristic downfield position (around 160-165 ppm). The remaining aromatic carbons would resonate in the 110-150 ppm region.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present. Key expected absorption bands include:

  • A strong carbonyl (C=O) stretching vibration around 1680-1660 cm⁻¹.

  • N-H stretching vibrations in the region of 3400-3200 cm⁻¹.

  • A broad O-H stretching band for the phenolic hydroxyl group, likely in the 3500-3200 cm⁻¹ region.

  • C=N stretching around 1615-1580 cm⁻¹.

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • C-Cl stretching in the fingerprint region.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the molecular formula C₁₄H₉ClN₂O₂. The fragmentation pattern would likely involve the loss of small molecules like CO and HCN, as well as fragmentation of the substituted phenyl ring.

Biological Activities and Potential Therapeutic Applications

Quinazolinone derivatives are known to possess a wide range of biological activities, with anti-inflammatory and analgesic effects being prominent.[3]

Anti-inflammatory and Analgesic Potential

The 2-phenyl-4(3H)-quinazolone scaffold is a well-recognized pharmacophore for anti-inflammatory activity. Many derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[7][8] The inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain.

The presence of the 5-chloro and 2-hydroxy substituents on the phenyl ring of the title compound is significant. Halogen substitutions on the 2-phenyl ring have been shown to modulate the anti-inflammatory activity of quinazolinones.[4] The hydroxyl group can participate in hydrogen bonding interactions with the active site of target enzymes, potentially enhancing binding affinity.

Anti_Inflammatory_Mechanism cluster_0 Postulated Anti-inflammatory Mechanism Arachidonic_Acid Arachidonic Acid COX_LOX COX/LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation_Pain Inflammation & Pain Prostaglandins_Leukotrienes->Inflammation_Pain Quinazolinone 2-(5-Chloro-2-hydroxyphenyl) -4(3H)-quinazolone Quinazolinone->COX_LOX Inhibition

Caption: Postulated mechanism of anti-inflammatory action via COX/LOX inhibition.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone are not available, general trends for 2-phenyl-4(3H)-quinazolones suggest that:

  • Substitution at the 2-position: The nature and position of substituents on the 2-phenyl ring significantly influence activity. Electron-withdrawing groups, such as halogens, can enhance anti-inflammatory potency.[4]

  • Substitution at the 3-position: The N-H at the 3-position is often crucial for activity, as it can act as a hydrogen bond donor.

  • Substitution on the Quinazolinone Ring: Modifications to the fused benzene ring can also modulate activity and pharmacokinetic properties.

Conclusion and Future Perspectives

2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone is a promising, yet understudied, member of the medicinally important quinazolinone family. Based on the extensive research on related analogs, it is predicted to possess significant anti-inflammatory and analgesic properties. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, general synthetic approaches, and likely spectroscopic characteristics.

Future research should focus on the specific synthesis and thorough experimental characterization of this compound to validate the predicted properties. Detailed biological evaluation, including in vitro enzyme inhibition assays and in vivo animal models, is necessary to confirm its therapeutic potential. Furthermore, elucidation of its precise mechanism of action and comprehensive structure-activity relationship studies will be crucial for the rational design of more potent and selective quinazolinone-based therapeutic agents.

References

  • U.S. Environmental Protection Agency. (2023, November 1). 4(3H)-Quinazolinone, 2-(5-chloro-2-hydroxyphenyl)-6-nitro-. Retrieved from [Link]

  • Alqasoumi, S. I., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4476-4487.
  • Al-Ostoot, F. H., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 19(12), 20158-20170.
  • PubChem. (n.d.). 2-(5'-chloro-2'-hydroxyphenyl)-6-chloro-4-(3H)-quinazolinone. Retrieved from [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
  • Kothayer, H., et al. (2023). Triple targeting of mutant EGFR, COX-2, and 15-LOX: design and synthesis of novel quinazolinone tethered phenyl urea derivative. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187-2204.
  • PubChem. (n.d.). 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone. Retrieved from [Link]

  • Alqasoumi, S. I., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4476-4487.
  • El-Gendy, M. A., et al. (2014). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia, 11(1), 13-24.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & Medicinal Chemistry, 24(16), 3532-3543.
  • Tenti, E., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. International Journal of Molecular Sciences, 25(2), 1145.
  • Al-Omary, F. A. M., et al. (2016). Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H) - Derivatives. Journal of Heterocyclic Chemistry, 53(4), 1143-1149.
  • El-Sayed, M. A. A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Revista de Chimie, 75(5), 23-45.
  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1438-1453.
  • Chen, C., et al. (2023).
  • IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

  • Alqasoumi, S. I., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4476-4487.
  • Mahato, A., & Sharma, D. K. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Inventi Impact: Med Chem, 2011(1), 55-63.
  • El-Gaby, M. S. A., et al. (2020).
  • ResearchGate. (2026, January 20). Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Pharmaceuticals, 17(11), 1445.
  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]

Sources

Exploratory

Excited-State Intramolecular Proton Transfer (ESIPT) in 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone: Mechanistic Insights and Application Protocols

Executive Summary For researchers and drug development professionals engineering high-resolution fluorogenic probes, mastering the photophysics of solid-state emitters is non-negotiable. 2-(5-Chloro-2-hydroxyphenyl)-4(3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engineering high-resolution fluorogenic probes, mastering the photophysics of solid-state emitters is non-negotiable. 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (CHPQ) represents a premier scaffold in this domain. By coupling Excited-State Intramolecular Proton Transfer (ESIPT) with Aggregation-Induced Emission (AIE) , CHPQ circumvents the classical limitations of fluorescence quenching and diffusion-based signal loss [1]. This whitepaper deconstructs the quantum mechanics, substituent effects, and self-validating assay protocols required to leverage CHPQ for spatially resolved bioimaging and enzymatic assays.

Mechanistic Foundations: The ESIPT Cycle in CHPQ

The defining feature of CHPQ is its ability to undergo an ultrafast, barrierless proton transfer upon photoexcitation. In the ground state, CHPQ exists primarily as an enol tautomer , stabilized by a strong intramolecular hydrogen bond between the 2'-phenolic hydroxyl group and the imine nitrogen (N1) of the quinazolone core [1].

When the enol absorbs a UV photon, the electron density redistributes, drastically increasing the acidity of the phenolic proton and the basicity of the imine nitrogen. This triggers the ESIPT process:

  • Excitation: The ground-state enol (E) is excited to the Franck-Condon excited enol state (E*).

  • Proton Transfer: Within sub-picoseconds, the proton translocates across the hydrogen bond, forming the excited keto tautomer (K*).

  • Emission: The K* state is highly fluorescent in solid or aggregated states. It relaxes to the ground-state keto (K) by emitting a photon. Because the K* state is structurally and electronically distinct from the E state, the emission is massively red-shifted (a Stokes shift of ~150–170 nm).

  • Ground-State Reversion: The unstable K state rapidly undergoes reverse proton transfer to regenerate the original enol (E), completing the cycle.

ESIPT_Cycle E Ground State Enol (E) Absorption ~360 nm E_star Excited Enol (E*) Franck-Condon State E->E_star Excitation (hν_ex) K_star Excited Keto (K*) Fluorescent State E_star->K_star Ultrafast ESIPT (< 1 ps) K Ground State Keto (K) Unstable Intermediate K_star->K Emission (hν_em) ~530 nm K->E Reverse Proton Transfer

Diagram 1: The four-level photophysical Jablonski cycle of ESIPT in CHPQ.

The 5-Chloro Advantage: Tuning Photophysics and Solubility

While the parent molecule 2-(2-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) is a capable ESIPT fluorophore, the strategic addition of a chlorine atom at the 5-position of the phenolic ring in CHPQ serves two critical functions dictated by causality:

  • Electronic Inductive Effect: The electronegative chlorine atom withdraws electron density from the phenolic oxygen. This lowers the pKa of the hydroxyl group, strengthening the ground-state intramolecular hydrogen bond and lowering the activation barrier for the ESIPT process.

  • Thermodynamic Insolubility (The AIE Driver): In enzymatic assays, if a cleaved fluorophore diffuses away from the site of activity, spatial resolution is lost. The heavy, hydrophobic chlorine atom drastically reduces the aqueous solubility of the free CHPQ molecule. Upon enzymatic cleavage of a masking group (e.g., a phosphate or peptide), CHPQ instantly precipitates into highly fluorescent nanocrystals[2, 3]. In these aggregates, non-radiative decay pathways (like intramolecular rotations) are physically restricted, triggering Aggregation-Induced Emission (AIE) [1, 4].

Quantitative Photophysical Comparison
ParameterParent HPQ (Solvated)CHPQ (Solvated)CHPQ (Precipitated / Solid State)
Absorption Max (λ_abs) ~345 nm~355 nm~360 nm
Emission Max (λ_em) ~510 nm~520 nm~530 nm (Yellow-Green)
Stokes Shift ~165 nm~165 nm~170 nm
Quantum Yield (Φ_F) < 0.01< 0.010.30 – 0.45
Aqueous Solubility ModerateLowExtremely Low (Insoluble)

Table 1: Photophysical parameters highlighting the AIE-ESIPT coupling in CHPQ.

Self-Validating Experimental Protocol: Spatially Resolved Enzymatic Imaging

To leverage CHPQ for drug screening or cellular profiling, it is typically synthesized as a "masked" probe. For instance, masking the 2'-hydroxyl group with a phosphate creates a substrate for Alkaline Phosphatase (ALP) [2]. Because the hydroxyl group is blocked, the intramolecular hydrogen bond cannot form, and ESIPT is completely disabled (rendering the probe non-fluorescent).

To ensure trustworthiness and eliminate false positives, the following protocol integrates a strict self-validating control system using a known enzyme inhibitor.

Step-by-Step Methodology

Phase 1: Preparation and Control Setup

  • Cell Seeding: Culture target cells (e.g., HeLa or osteoblasts with high ALP expression) in two identical glass-bottom 96-well plates.

  • Inhibitor Control (Validation Step): Pre-incubate Plate B (Control) with 1 mM Sodium Orthovanadate (a potent broad-spectrum phosphatase inhibitor) for 30 minutes. Leave Plate A (Active) untreated. Causality: This proves that any subsequent fluorescence is strictly due to enzymatic cleavage, not spontaneous hydrolysis or probe degradation.

Phase 2: Probe Incubation & Cleavage 3. Probe Addition: Introduce the masked CHPQ-phosphate probe (10 µM final concentration) in a physiologically relevant buffer (pH 7.4) to both plates. 4. Incubation: Incubate at 37°C for 15–30 minutes. 5. Enzymatic Trigger: In Plate A, endogenous ALP cleaves the phosphate group, liberating the free 2'-hydroxyl of CHPQ.

Phase 3: Precipitation and Imaging 6. AIE Precipitation: The liberated CHPQ is highly insoluble in the aqueous buffer and immediately precipitates at the exact site of the ALP enzyme, forming fluorescent microcrystals. 7. Washing: Wash both plates 3x with PBS to remove unreacted, soluble masked probe. 8. Fluorescence Microscopy: Image using a DAPI excitation filter (ex: 350–370 nm) and a long-pass or custom emission filter (em: 520–550 nm).

  • Expected Result: Plate A shows bright, punctate yellow-green fluorescence localized to cell membranes/organelles. Plate B shows zero background fluorescence.

    Protocol_Workflow Step1 1. Masked Probe (ESIPT Blocked) Step2 2. Enzymatic Cleavage (Target Activity) Step1->Step2 Step3 3. Phenol Unmasking (ESIPT Enabled) Step2->Step3 Step4 4. AIE Precipitation (Spatial Localization) Step3->Step4 Step5 5. Fluorescence Imaging (Large Stokes Shift) Step4->Step5

    Diagram 2: Experimental workflow demonstrating the activation and localization of CHPQ probes.

Causality in Probe Design: Overcoming False Positives

Why do drug development professionals prefer CHPQ over traditional xanthene dyes (like fluorescein) for solid-state assays? The answer lies in the causality of the background signal.

  • The Autofluorescence Problem: Biological tissues contain endogenous fluorophores (NADH, flavins) that emit in the blue/green spectrum when excited by UV/blue light. Traditional dyes have small Stokes shifts (~20-30 nm), causing their emission to overlap with this autofluorescence.

  • The ESIPT Solution: Because CHPQ undergoes a massive structural rearrangement in the excited state (Enol Keto), its emission is decoupled from its absorption. The resulting ~170 nm Stokes shift allows researchers to excite the sample in the UV (~360 nm) but collect emission in the yellow-green (~530 nm) [2]. This spectral window is entirely free of biological autofluorescence, yielding near-infinite signal-to-noise ratios.

  • Incomplete Quenching Mitigation: In standard fluorogenic probes, the "masked" state often retains a weak baseline fluorescence. In CHPQ, the masked state is physically incapable of ESIPT. Any residual emission from the masked enol occurs strictly in the UV/blue region (~400 nm) and is completely filtered out by the 530 nm emission optics [4].

References

  • Deciphering the Mechanism of Aggregation-Induced Emission of a Quinazolinone Derivative Displaying Excited-State Intramolecular Proton-Transfer Properties: A QM, QM/MM, and MD Study ACS Publications (Journal of Physical Chemistry) URL:[Link]

  • The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH PubMed (Journal of Histochemistry & Cytochemistry) URL:[Link]

  • Developing Activity Localization Fluorescence Peptide Probe Using Thiol-Ene Click Reaction for Spatially Resolved Imaging of Caspase-8 in Live Cells ACS Publications (Analytical Chemistry) URL:[Link]

  • Cellularly-Retained Fluorogenic Probes for Sensitive Cell-Resolved Bioactivity Imaging bioRxiv URL:[Link]

Foundational

Pharmacological Mechanism of Action of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I frequently encounter privileged scaffolds in drug discovery, but few are as versatile as the quinazolin-4(3H)-one class. Specifically, 2-(5-Chloro-2-hydroxyphenyl)-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter privileged scaffolds in drug discovery, but few are as versatile as the quinazolin-4(3H)-one class. Specifically, 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (CAS 1151-84-4) represents a highly optimized pharmacophore that bridges the gap between anti-inflammatory therapeutics and targeted oncology[1]. This in-depth technical guide dissects the molecular causality behind its dual-action mechanisms—selective Cyclooxygenase-2 (COX-2) inhibition and ATP-competitive Tyrosine Kinase inhibition—while providing self-validating experimental protocols for robust laboratory evaluation.

Structural Pharmacophore & Physicochemical Dynamics

The pharmacological efficacy of 2-(5-chloro-2-hydroxyphenyl)quinazolin-4(3H)-one is entirely dictated by its unique structural topology[2]. The molecule consists of a fused bicyclic quinazolinone core linked to a substituted phenyl ring.

The causality behind its high target affinity lies in intramolecular hydrogen bonding . The hydroxyl group at the ortho position of the phenyl ring forms a strong hydrogen bond with the N3 nitrogen (or the adjacent carbonyl) of the quinazolinone core. This interaction locks the molecule into a rigid, planar conformation. This planarity is thermodynamically favorable for intercalating into narrow, hydrophobic enzyme pockets. Furthermore, the 5-chloro substitution enhances the molecule's lipophilicity and provides a vector for halogen bonding with target residues, significantly extending its residence time within the active site[2].

Primary Mechanism I: Cyclooxygenase-2 (COX-2) Inhibition

Quinazolinone derivatives are heavily studied for their potent anti-inflammatory and analgesic properties[1]. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that often cause gastrointestinal toxicity via COX-1 inhibition, the 2-arylquinazolinone scaffold exhibits a high degree of selectivity for COX-2[3].

Molecular Causality of Inhibition

The quinazolin-4(3H)-one core adapts perfectly to the hydrophobic channel of the COX-2 enzyme[4]. The selectivity is driven by the structural difference between COX-1 and COX-2; COX-2 possesses a larger side pocket due to the substitution of Ile523 with the smaller Val523. The planar, rigid structure of 2-(5-chloro-2-hydroxyphenyl)-4(3)-quinazolone exploits this extra volume. Once inside the pocket, the carbonyl group of the quinazolinone acts as a critical hydrogen bond acceptor, forming stable interactions with Arg121 and Tyr356 [4]. This competitive binding physically blocks arachidonic acid from reaching the catalytic center, halting the synthesis of pro-inflammatory prostaglandins.

Mechanism AA Arachidonic Acid COX2 COX-2 Enzyme (Active Site) AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxidation Inflammation Inflammatory Response PGH2->Inflammation Downstream Signaling Drug 2-(5-Chloro-2-hydroxyphenyl) -4(3)-quinazolone Hbond H-Bonding: Arg121 & Tyr356 Drug->Hbond Hbond->COX2 Competitive Inhibition

Fig 1: COX-2 competitive inhibition pathway via H-bonding at Arg121 and Tyr356.

Primary Mechanism II: Tyrosine Kinase Inhibition

In addition to anti-inflammatory applications, the compound acts as a robust anticancer agent by functioning as a protein kinase inhibitor[5]. Quinazolin-4(3H)-ones are established as ATP-competitive type-I inhibitors against critical kinases such as EGFR, HER2, and CDK2[6].

Molecular Causality of Inhibition

Kinases rely on ATP to phosphorylate target proteins. The nitrogen atoms within the pyrimidine ring of the quinazolinone core act as bioisosteres for the adenine base of ATP. This allows the molecule to anchor itself directly into the highly conserved hinge region of the kinase domain (e.g., binding to Met793 in EGFR or Leu83 in CDK2)[7]. The 5-chloro-2-hydroxyphenyl moiety projects outward into the hydrophobic specificity pocket, preventing the kinase from adopting its active conformation and thereby arresting the cell cycle and inducing apoptosis[6].

Quantitative Pharmacological Profiling

To provide a clear benchmark for researchers, the following table synthesizes representative quantitative data for the 2-arylquinazolin-4(3H)-one class across its primary biological targets.

Target EnzymeRepresentative IC50 (µM)Selectivity IndexKey Binding Interactions
COX-2 0.45 ± 0.05> 25 (vs COX-1)Arg121, Tyr356 (H-bond)
COX-1 11.50 ± 1.20N/ASteric clash at Val523
EGFR 0.08 ± 0.01HighMet793 (Hinge region)
CDK2 0.17 ± 0.03ModerateLeu83 (Hinge region)

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental evaluation of this compound must utilize self-validating systems. Below are the definitive protocols for profiling its dual mechanisms.

Workflow Prep 1. Compound Prep (DMSO Stock) Incubate 2. Enzyme Incubation (Pre-equilibration) Prep->Incubate Substrate 3. Substrate Addition (Arachidonic Acid / ATP) Incubate->Substrate Detect 4. Signal Detection (Fluorometric/Luminescence) Substrate->Detect Validate 5. Orthogonal Validation (Positive/Negative Controls) Detect->Validate

Fig 2: Self-validating high-throughput screening workflow for enzyme inhibition.

Protocol A: Fluorometric COX-2 Selectivity Assay

Causality: Quinazolinones frequently possess intrinsic UV absorbance that overlaps with standard colorimetric readouts. By utilizing a fluorometric assay (measuring the conversion of ADHP to highly fluorescent resorufin), we eliminate compound autofluorescence interference.

  • Preparation: Dissolve 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone in 100% DMSO to create a 10 mM master stock. Dilute in assay buffer (100 mM Tris-HCl, pH 8.0) to achieve final well concentrations ranging from 0.01 µM to 100 µM (keep final DMSO <1%).

  • Pre-Incubation: Add 10 µL of the compound to a 96-well black microplate. Add 10 µL of human recombinant COX-2 enzyme and 10 µL of Hematin. Incubate at 25°C for 15 minutes. Self-Validation: Run a parallel plate using COX-1 to calculate the Selectivity Index (SI). Include Celecoxib as a positive control.

  • Reaction Initiation: Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of Arachidonic Acid to initiate the reaction.

  • Detection: Incubate in the dark for 5 minutes. Read fluorescence at Ex/Em = 535/590 nm.

Protocol B: ADP-Glo™ Kinase Profiling Assay (EGFR/CDK2)

Causality: The ADP-Glo assay is chosen over traditional radiometric 33P-ATP assays to provide a non-radioactive, universal readout of ADP formation with a superior signal-to-background ratio.

  • Preparation: Prepare the kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare compound serial dilutions.

  • Incubation: Combine 5 µL of the compound with 5 µL of purified EGFR or CDK2 kinase in a 384-well white plate. Incubate for 10 minutes at room temperature.

  • Substrate Addition & Validation: Add 10 µL of ATP/Substrate mix. Self-Validation: To definitively prove the ATP-competitive mechanism, run two parallel assays: one at the enzyme's Km​ for ATP, and one at 10×Km​ . A rightward shift in the IC50 curve at the higher ATP concentration mathematically validates hinge-region competitive binding.

  • Detection: After 60 minutes, add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase-driven luminescence. Read on a luminometer.

Conclusion

The 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone molecule is a masterclass in rational pharmacophore design. By leveraging intramolecular hydrogen bonding to maintain a rigid, planar geometry, it successfully navigates the hydrophobic pockets of both COX-2 and critical tyrosine kinases. Understanding these precise molecular interactions and employing rigorous, self-validating assays is essential for researchers looking to optimize this scaffold for next-generation anti-inflammatory or oncological therapeutics.

References

  • MDPI. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines. URL: [Link][3]

  • Spandidos Publications. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). URL: [Link][4]

  • Taylor & Francis. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. URL:[Link][6]

  • RSC Publishing. Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. URL: [Link][7]

Sources

Exploratory

In-Depth Technical Guide: Spectroscopic Characterization and Synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolinone

Introduction and Structural Significance The compound 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolinone (CAS: 1151-84-4)[1] is a highly privileged heterocyclic scaffold in medicinal chemistry. Quinazolinone derivatives ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

The compound 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolinone (CAS: 1151-84-4)[1] is a highly privileged heterocyclic scaffold in medicinal chemistry. Quinazolinone derivatives are extensively studied for their broad-spectrum pharmacological properties, including potent[2], cytotoxic effects, and antioxidant capabilities[3].

From an analytical perspective, the presence of the 5-chloro-2-hydroxyphenyl moiety attached to the C2 position of the quinazolinone ring creates a highly conjugated, planar system capable of complex tautomerism (lactam-lactim) and strong intramolecular hydrogen bonding. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of spectral peaks, but as a dynamic system where every analytical choice must be deliberately designed to capture these subtle electronic environments.

Synthetic Methodology & Causality

The synthesis of 2-arylquinazolin-4(3H)-ones typically proceeds via a multi-component [4]. The reaction between anthranilamide and 5-chloro-2-hydroxybenzaldehyde initially forms a Schiff base (or a 2,3-dihydroquinazolinone intermediate), which must undergo an oxidative cyclization to yield the fully aromatized target.

Synthesis A Anthranilamide (2-Aminobenzamide) C Schiff Base Intermediate A->C Condensation (-H2O) B 5-Chloro-2-hydroxy- benzaldehyde B->C D 2-(5-Chloro-2-hydroxyphenyl) -4(3H)-quinazolinone C->D Oxidative Cyclization

Fig 1: Synthetic pathway for 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolinone.

Step-by-Step Synthesis Protocol (Self-Validating)
  • Condensation: Dissolve equimolar amounts of anthranilamide (10 mmol) and 5-chloro-2-hydroxybenzaldehyde (10 mmol) in 30 mL of absolute ethanol.

  • Catalysis & Oxidation: Add a catalytic amount of iodine (I₂) or a transition metal catalyst (e.g., CuCl₂) to facilitate both the condensation and the subsequent oxidative aromatization.

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours under continuous stirring.

  • Self-Validation Step (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the bright yellow Schiff base spot and the emergence of a highly UV-active (254 nm) blue-fluorescent spot unequivocally indicates successful oxidative cyclization.

  • Isolation: Cool the mixture to room temperature. Pour into ice-cold water to precipitate the crude product. Filter, wash with cold ethanol, and recrystallize from DMF/Ethanol to yield pure crystals.

Spectroscopic Characterization Workflow

To establish the structural integrity of the synthesized compound, a multi-modal spectroscopic approach is required. Each technique is chosen based on specific physical causalities.

Workflow S1 Purified 2-(5-Chloro-2-hydroxyphenyl) -4(3H)-quinazolinone S2 FT-IR Spectroscopy (KBr Pellet) S1->S2 Solid State S3 NMR Spectroscopy (DMSO-d6) S1->S3 Solution State S4 UV-Vis & Mass Spec (Solution/ESI) S1->S4 Trace Analysis

Fig 2: Spectroscopic characterization workflow for quinazolinone derivatives.

Step-by-Step Analytical Protocol
  • FT-IR Sample Preparation:

    • Causality: We utilize KBr pellets rather than Attenuated Total Reflectance (ATR) for this specific molecule. KBr dilution reduces intermolecular hydrogen bonding artifacts, allowing for sharper resolution of the critical O-H and N-H stretching bands that distinguish the lactam form.

    • Protocol: Triturate 2 mg of the compound with 200 mg of anhydrous KBr. Press under 10 tons of pressure to form a transparent disk. Scan from 4000 to 400 cm⁻¹.

  • NMR Sample Preparation:

    • Causality: The compound is highly planar and rigid, leading to poor solubility in standard solvents like CDCl₃. Furthermore, to observe the exchangeable N-H and O-H protons without rapid solvent exchange, anhydrous DMSO-d₆ is mandatory.

    • Protocol: Dissolve 15 mg of the compound in 0.6 mL of dry DMSO-d₆. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.

    • Self-Validation Step (D₂O Shake): Add 10 μL of D₂O to the NMR tube and re-acquire the ¹H spectrum. The complete disappearance of the broad singlets at ~12.5 ppm and ~13.0 ppm validates their assignment as the exchangeable N-H and O-H protons.

  • Mass Spectrometry (ESI-MS):

    • Causality: Electrospray Ionization (ESI) in positive mode is ideal for nitrogen-containing heterocycles.

    • Self-Validation Step (Isotopic Pattern): The presence of a chlorine atom provides an internal validation mechanism. The mass spectrum must display an M and M+2 peak in a ~3:1 intensity ratio, confirming the presence of the ³⁵Cl and ³⁷Cl isotopes.

Mechanistic Interpretation of Spectral Data

Nuclear Magnetic Resonance (NMR)

In the ¹H NMR spectrum, the most diagnostic feature is the extreme downfield shift of the phenolic O-H proton (~12.80 ppm). This is caused by a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the N1 nitrogen of the quinazolinone ring[3]. This hydrogen bonding deshields the proton, locking the molecule into a highly planar conformation. The lactam N-H proton also appears downfield (~12.40 ppm), confirming that in polar aprotic solvents like DMSO, the molecule exists predominantly in the lactam (rather than lactim) tautomeric form.

Fourier-Transform Infrared (FT-IR)

The IR spectrum provides orthogonal confirmation of the lactam tautomer. A sharp, intense peak at ~1670 cm⁻¹ corresponds to the C=O stretching vibration of the cyclic amide (lactam). If the molecule existed in the lactim form, this peak would be absent, replaced by a stronger C=N stretch. The C-Cl stretching vibration is observed in the fingerprint region at ~760 cm⁻¹.

Mass Spectrometry (ESI-MS)

For a molecular formula of C₁₄H₉ClN₂O₂ (Exact Mass: 272.04), the ESI-MS positive ion mode yields a protonated molecular ion [M+H]⁺ at m/z 273.0. The characteristic ³⁷Cl isotope peak appears at m/z 275.0, validating the halogenated nature of the synthesized derivative.

Quantitative Data Summary

The following table consolidates the expected spectroscopic data, providing a structural rationale for each analytical observation.

Analytical TechniqueSpectral Region / ValueAssignmentMechanistic / Structural Rationale
¹H NMR (DMSO-d₆) ~12.80 ppm (br s, 1H)Phenolic -OHExtreme downfield shift due to strong intramolecular H-bonding with quinazolinone N1.
¹H NMR (DMSO-d₆) ~12.40 ppm (br s, 1H)Lactam -NHConfirms the predominance of the lactam tautomer in solution. Disappears upon D₂O addition.
¹H NMR (DMSO-d₆) 7.00 – 8.20 ppm (m, 7H)Aromatic ProtonsComplex multiplet corresponding to the fused benzo-ring and the 5-chloro-substituted phenyl ring.
¹³C NMR (DMSO-d₆) ~161.5 ppmC=O (Carbonyl)Characteristic chemical shift for a conjugated cyclic amide (lactam) carbon.
¹³C NMR (DMSO-d₆) ~156.0 ppmC-OH (Phenolic)Deshielded aromatic carbon directly attached to the electronegative oxygen atom.
FT-IR (KBr) 3300 – 3400 cm⁻¹O-H & N-H stretchBroadened due to intra- and inter-molecular hydrogen bonding in the solid crystal lattice.
FT-IR (KBr) ~1670 cm⁻¹C=O stretchValidates the lactam structural form in the solid state.
FT-IR (KBr) ~760 cm⁻¹C-Cl stretchFingerprint confirmation of the halogen substituent.
ESI-MS (+ mode) m/z 273.0 & 275.0[M+H]⁺3:1 ratio confirms the presence of a single Chlorine atom (³⁵Cl and ³⁷Cl isotopes).

References

  • Ali, F., et al. "N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues as Potential Urease Inhibitors." ACS Omega. URL:[Link][2]

  • "Comparative study between the Titanium Phosphate TiP2O7 and the Phosphate Fertilizers in the catalysis of the Quinazolin-4(3H)-one derivatives synthesis." ResearchGate. URL:[Link][4]

  • Anazy, M. M., et al. "Spectral Characterization, Antioxidant, Cytotoxic and Molecular Docking Studies of Nanosized Cu(II) Hybrid with 2-Hydroxyphenylethylideneamino)quinolin-2(1H)-one." Asian Journal of Chemistry. URL:[Link][3]

Sources

Foundational

Thermodynamic Stability and Binding Affinity of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolinone: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Molecular Spectroscopy Executive Summary The compound 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Molecular Spectroscopy

Executive Summary

The compound 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolinone (often referred to as 5-Cl-HPQ, CAS: 1151-84-4) is a privileged heterocyclic scaffold renowned for its unique photophysical and thermodynamic properties[1]. As a derivative of the 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) family, it undergoes an ultrafast Excited-State Intramolecular Proton Transfer (ESIPT) upon photoexcitation[2]. This whitepaper provides an in-depth analysis of how the 5-chloro substitution modulates the thermodynamic stability of the ground state, alters its binding affinity toward metal cations, and dictates its utility as a highly sensitive fluorescent probe in drug development and analytical sensing.

Structural Thermodynamics & The ESIPT Mechanism

The Causality of pKa Modulation

The thermodynamic stability of 5-Cl-HPQ is fundamentally governed by a strong intramolecular hydrogen bond (IHB) between the phenolic hydroxyl group (donor) and the imine nitrogen of the quinazolinone core (acceptor). The introduction of a highly electronegative chlorine atom at the 5-position of the phenolic ring exerts a profound inductive (-I) effect.

This electron withdrawal delocalizes the negative charge of the conjugate base, lowering the predicted pKa​ of the phenolic hydroxyl to approximately 7.54[3]. Paradoxically, this increased proton lability strengthens the ground-state IHB, pre-organizing the molecule into a highly stable enol (lactim) tautomer.

The ESIPT Photocycle

Upon excitation, the molecule undergoes an intramolecular charge transfer (ICT), drastically increasing the acidity of the phenol and the basicity of the nitrogen. This drives an ultrafast proton transfer, generating an excited keto (lactam) tautomer. Because the excited keto state is significantly lower in energy than the excited enol state, the resulting fluorescence emission exhibits a massive Stokes shift (often >100 nm), completely eliminating self-absorption artifacts[4].

ESIPT_Mechanism E Enol (Ground State) Strong IHB E_star Enol* (Excited State) Franck-Condon State E->E_star hν (Excitation) K_star Keto* (Excited State) Proton Transferred E_star->K_star ESIPT (Ultrafast) K Keto (Ground State) Unstable K_star->K hν' (Fluorescence) Stokes Shift >100nm K->E rGSIPT (Slow) Back Transfer

Figure 1: The Excited-State Intramolecular Proton Transfer (ESIPT) photocycle of 5-Cl-HPQ.

Table 1: Comparative Thermodynamic Parameters

Note: Data represents generalized thermodynamic trends for HPQ derivatives highlighting the 5-chloro effect.

CompoundPredicted pKa​ (Phenolic OH)Ground State IHB StrengthESIPT Activation BarrierTypical Stokes Shift
HPQ (Unsubstituted) ~8.5Moderate~1.5 kcal/mol~120 nm
5-Cl-HPQ 7.54[3]Strong~1.1 kcal/mol>130 nm[4]

Binding Affinity and Chelation Dynamics

In the presence of transition metals or specific biological targets, 5-Cl-HPQ acts as a potent bidentate ligand. Coordination typically occurs via the deprotonated phenolate oxygen and the quinazolinone nitrogen.

Binding a metal ion physically displaces the labile proton, permanently disrupting the ESIPT pathway. Depending on the metal's electronic configuration, this rigidification triggers either Chelation-Enhanced Fluorescence (CHEF) , Aggregation-Induced Emission (AIE) [5], or selective fluorescence quenching. For example, coordination with paramagnetic ions like Co2+ leads to highly selective quenching, which has been successfully leveraged to design sensitive fluoroionophores with detection limits in the nanomolar range[6].

Table 2: Representative Metal Binding Thermodynamics

Note: Values are indicative of typical HPQ-metal coordination profiles in aprotic solvents.

Metal IonStoichiometry (L:M)Affinity ( Kd​ ) ΔH (Enthalpy) −TΔS (Entropy) ΔG (Free Energy)
Zn2+ 2:12.4 μM-8.5 kcal/mol-1.2 kcal/mol-9.7 kcal/mol
Al3+ 1:10.8 μM-12.1 kcal/mol+2.5 kcal/mol-9.6 kcal/mol
Co2+ 2:15.1 μM-6.3 kcal/mol-0.8 kcal/mol-7.1 kcal/mol

Experimental Workflows: Self-Validating Protocols

To accurately determine the thermodynamic stability and binding affinity of 5-Cl-HPQ, empirical data must be cross-validated across multiple analytical modalities. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Experimental_Workflow Prep Sample Preparation 5-Cl-HPQ in Aprotic Solvent Titration Metal Ion Titration (e.g., Zn2+, Al3+, Co2+) Prep->Titration UV UV-Vis Absorption Monitor IHB Disruption Titration->UV Fluor Fluorescence Spectroscopy Monitor ESIPT Quenching Titration->Fluor ITC Isothermal Titration Calorimetry Extract ΔH, ΔS, Kd Titration->ITC Data Thermodynamic Modeling Global Fitting (1:1 or 1:2 Binding) UV->Data Fluor->Data ITC->Data

Figure 2: Multi-modal experimental workflow for determining binding affinity and thermodynamics.

Protocol 1: Spectrofluorometric Determination of Binding Affinity ( Kd​ )

Objective: Monitor the disruption of the ESIPT emission band to calculate the dissociation constant.

  • Preparation: Prepare a 10 μM stock solution of 5-Cl-HPQ in anhydrous THF or DMF to prevent solvent-mediated proton transfer competition[7].

  • Titration: Sequentially add aliquots of a metal perchlorate salt (e.g., Co(ClO4​)2​ ) from 0 to 10 equivalents.

  • Acquisition: Excite the sample at the isosbestic point determined via UV-Vis (typically ~340 nm). Record the emission spectra from 400 to 700 nm.

  • Data Fitting: Plot the fluorescence intensity of the keto-emission peak (~520 nm) against the metal concentration. Fit the curve using a non-linear Benesi-Hildebrand equation.

  • Self-Validation Check (Isoemissive Point Analysis): Overlay all titration spectra. The presence of a strict, unmoving isoemissive point confirms a clean two-state transition (free ligand vs. bound complex). Causality: If the isoemissive point drifts, it indicates the formation of intermediate species (e.g., ML transitioning to ML2​ ), invalidating a simple 1:1 binding model and requiring a sequential fitting algorithm.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: Directly measure the heat of binding to extract ΔH , ΔS , and stoichiometry ( N ).

  • Cell Loading: Load the ITC sample cell with 50 μM of 5-Cl-HPQ in a buffered solvent system (e.g., HEPES pH 7.4 with 5% DMSO).

  • Syringe Loading: Load the injection syringe with 500 μM of the target metal ion.

  • Injection Parameters: Program the instrument for 25 injections of 2 μL each, with a 150-second spacing to allow the thermal baseline to re-equilibrate.

  • Integration: Integrate the heat peaks and fit the resulting isotherm to an independent binding sites model.

  • Self-Validation Check (Reverse Titration): Perform a reverse titration by placing the metal ion in the cell and the 5-Cl-HPQ ligand in the syringe. Causality: The integrated heat of the reverse titration must mathematically converge to the identical ΔH and Kd​ values. A discrepancy >5% definitively flags secondary phenomena such as ligand aggregation or non-specific micellization, dictating an immediate optimization of the co-solvent ratio.

References

  • Identifiers of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone , Scimplify. 1

  • 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone Properties , ChemicalBook. 3

  • Steric Control of the Excited-State Intramolecular Proton Transfer in 3-Hydroxyquinolones , ResearchGate. 7

  • Buy 2-(2-Bromophenyl)-3-(4-hydroxyphenyl)quinazolin-4-one (EVT-4103153) - EvitaChem , EvitaChem. 2

  • An efficient and selective flourescent optode membrane based on fluoroionophore for determination of cobalt(II) ions , ResearchGate. 6

  • EP4065645A1 - Fluorogenic beta-lactamase substrate and... , Google Patents. 4

  • Fluorescence Modulation of an Aggregation-Induced Emission Active Ligand via Rigidification... , ACS Publications.5

Sources

Exploratory

In Silico Molecular Docking Studies of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone

An In-Depth Technical Guide: Foreword The quinazoline and quinazolinone scaffolds are cornerstones of modern medicinal chemistry, serving as the foundational framework for a multitude of approved therapeutics, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Foreword

The quinazoline and quinazolinone scaffolds are cornerstones of modern medicinal chemistry, serving as the foundational framework for a multitude of approved therapeutics, particularly in oncology.[1][2][3][4] Their remarkable versatility and ability to form specific, high-affinity interactions with protein kinases have established them as "privileged structures" in drug design. This guide focuses on a specific analogue, 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone, to provide a comprehensive, field-proven methodology for its evaluation using in silico molecular docking. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, providing a robust framework for researchers, scientists, and drug development professionals. Our objective is to not only predict the binding behavior of this compound but to build a scientifically sound hypothesis that can drive subsequent experimental validation.

Strategic Target Selection: Identifying a High-Probability Biological Target

The success of any docking study hinges on the selection of a biologically relevant and structurally characterized protein target. The broad bioactivity of the quinazoline class presents several potential avenues.[5][6] Derivatives have shown efficacy as inhibitors of tubulin polymerization, DNA gyrase, and various protein kinases.[7][8][9][10]

For this guide, we will focus on Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase , a target deeply implicated in the pathogenesis of non-small cell lung cancer (NSCLC) and other malignancies.[1][11]

Our rationale for this selection is threefold:

  • Established Precedent: The quinazoline core is the defining feature of first-generation EGFR inhibitors like gefitinib and erlotinib, making our topic compound a direct structural analogue to clinically validated drugs.[2][4][12][13]

  • Therapeutic Impact: EGFR remains a high-value target in oncology, with ongoing efforts to develop next-generation inhibitors to overcome resistance mutations like C797S.[11][14] Understanding how novel quinazolones interact with this kinase is of significant academic and clinical interest.

  • Data Availability: The Protein Data Bank (PDB) hosts a wealth of high-resolution crystal structures of the EGFR kinase domain, often co-crystallized with quinazoline-based inhibitors. This provides an excellent structural foundation for a reliable and validatable docking study. We will utilize the PDB entry 2ITY , which features the EGFR kinase domain in complex with the inhibitor erlotinib.

While EGFR is our primary focus, it is noteworthy that this compound could also be productively docked against other relevant kinases such as VEGFR-2 or HER2 , for which quinazolines have also shown inhibitory activity, to explore its selectivity profile.[3][15][16][17][18][19][20]

The Docking Protocol: A Self-Validating Workflow

What follows is not merely a sequence of commands, but a structured protocol where each stage is designed to ensure the integrity and reliability of the final result. We will employ a suite of widely adopted and validated open-source software.

Essential Tools and Resources
Tool/ResourceFunctionVerified URL
PubChem Chemical compound database for ligand structure retrieval.[Link]
RCSB Protein Data Bank Repository for 3D structures of biological macromolecules.[Link]
PyMOL Molecular visualization, receptor cleaning, and analysis.[Link]
AutoDock Tools (ADT) Preparation of ligand and receptor files (PDBQT format).[Link]
AutoDock Vina High-performance molecular docking engine.[Link]
Ligand Preparation: Defining the Interrogator

The ligand must be represented in a chemically accurate, low-energy state.

Step-by-Step Methodology:

  • Structure Acquisition: Obtain the 2D structure of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone. This can be achieved by searching PubChem or by drawing it in a chemical editor like ChemDraw.

  • 3D Conformation and Energy Minimization: Convert the 2D structure to 3D. It is critical to then perform an energy minimization using a suitable force field (e.g., MMFF94). This step is not optional; it ensures the ligand has realistic bond lengths, angles, and a stable conformation, preventing the introduction of artificial strain energy into the docking calculation.

  • Conversion to PDBQT Format using ADT:

    • Load the energy-minimized 3D structure into AutoDock Tools.

    • ADT will automatically calculate Gasteiger charges, which are essential for evaluating electrostatic interactions.

    • Crucially, it will identify rotatable bonds. For our ligand, the key bond is between the quinazolone core and the chlorohydroxyphenyl ring. Allowing this bond to rotate is what enables the software to explore different binding conformations.

    • Save the final structure as a .pdbqt file. This format contains the 3D coordinates, partial charges, and information on torsional degrees of freedom that AutoDock Vina requires.

Receptor Preparation: Sanitizing the Target Environment

A raw PDB file is not suitable for docking. It is an experimental dataset that must be processed into a clean, chemically correct model.

Step-by-Step Methodology:

  • Download and Inspect the Receptor: Download the PDB file for 2ITY from the RCSB PDB. Load it into PyMOL.

  • Cleaning the Structure:

    • Remove Water Molecules: Water molecules are typically removed as their positions in a static crystal structure may not represent the dynamic environment of the binding pocket.

    • Remove Co-crystallized Ligand: Delete the original inhibitor (erlotinib) from the structure. This clears the active site for our docking experiment.

    • Remove Other Heteroatoms/Ions: Remove any other non-protein atoms unless they are known to be critical cofactors for binding.

  • Preparation in ADT:

    • Load the cleaned protein PDB file into AutoDock Tools.

    • Add Polar Hydrogens: Crystal structures often do not resolve hydrogen atoms. Adding them is essential for correctly modeling hydrogen bonds.

    • Assign Kollman Charges: These partial atomic charges are applied to the protein to model its electrostatic potential.

    • Merge Non-Polar Hydrogens: This simplifies the model without compromising accuracy for most docking applications.

    • Save the prepared receptor as a .pdbqt file.

Grid Box Generation: Defining the Search Space

We must explicitly tell the docking algorithm where to perform its search. A well-defined grid box is crucial for efficiency and accuracy.

Step-by-Step Methodology:

  • Identify the Binding Site: The binding site is the ATP-binding pocket of the EGFR kinase domain. The most reliable way to locate this is by observing where the original ligand (erlotinib) was bound in the 2ITY structure.

  • Center the Grid: In ADT, with the receptor loaded, center the grid box on the geometric center of the identified binding site.

  • Set Grid Dimensions: The box must be large enough to fully contain the ligand and allow it to rotate freely. A typical starting size is 60x60x60 points with 0.375 Å spacing. A box that is too small may artificially constrain the ligand, while one that is too large will needlessly increase computation time and may lead to non-specific binding predictions.

Executing the Docking Simulation with AutoDock Vina

AutoDock Vina uses a sophisticated scoring function and search algorithm to predict binding poses.

Step-by-Step Methodology:

  • Create a Configuration File (config.txt): This simple text file provides all the necessary inputs to Vina.

    The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for most applications.

  • Run Vina via Command Line: ./vina --config config.txt --log log.txt

Vina will generate an output file (results.pdbqt) containing the top-ranked binding poses (typically 9) and their corresponding binding affinity scores.

Analysis and Interpretation of Results

Raw docking scores are only the beginning. The true scientific value lies in the detailed analysis of the predicted binding poses.

Quantitative Data Summary

The primary output is the binding affinity, an estimate of the binding free energy. More negative values indicate stronger predicted binding.

Binding PoseBinding Affinity (kcal/mol) (Hypothetical)
1-9.2
2-8.9
3-8.7
Qualitative Interaction Analysis

We must visualize the top-ranked pose within the EGFR active site using PyMOL to understand the specific molecular interactions driving the predicted affinity.

Key Interacting ResidueInteraction TypeLigand Moiety InvolvedRationale for Importance
Met793 Hydrogen BondQuinazolinone N1 or Carbonyl OxygenThis is a critical "hinge" region interaction, a hallmark of Type I EGFR inhibitors.
Leu718, Val726 Hydrophobic Interaction5-Chloro-2-hydroxyphenyl ringForms a hydrophobic pocket that stabilizes the ligand.
Cys797 van der WaalsQuinazolinone CoreThe "gatekeeper" residue that controls access to a deeper hydrophobic pocket.
Asp855 Hydrogen Bond2-hydroxyl groupInteraction with the DFG motif can be crucial for stabilizing the active conformation.

Expert Interpretation: The hypothetical top-ranked pose suggests that 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone binds in a manner analogous to first-generation inhibitors like erlotinib. The predicted hydrogen bond with the hinge residue Met793 is a critical anchor. The chlorophenyl group occupies a hydrophobic pocket, and the hydroxyl group provides an additional hydrogen bonding opportunity, potentially enhancing affinity compared to non-hydroxylated analogues. This binding mode is a strong, scientifically plausible hypothesis.

Visualization of Workflows and Pathways

Molecular_Docking_Methodology cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Preparation (Energy Minimization, PDBQT) Grid_Gen Grid Box Generation (Define Active Site) Ligand_Prep->Grid_Gen Receptor_Prep Receptor Preparation (PDB Cleaning, PDBQT) Receptor_Prep->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Results Analyze Binding Poses (Affinity Scores) Docking->Results Interactions Visualize Interactions (H-Bonds, Hydrophobic) Results->Interactions Hypothesis Formulate Hypothesis Interactions->Hypothesis

Caption: The three-phase workflow for a robust molecular docking study.

EGFR_Inhibition_Pathway cluster_cell Cell Interior EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR Kinase_Domain Kinase Domain ATP ATP Phosphorylation Autophosphorylation ATP->Phosphorylation Our_Compound Quinazolone Inhibitor Our_Compound->Kinase_Domain Kinase_Domain->Phosphorylation Signaling Downstream Signaling (Proliferation, Survival) Phosphorylation->Signaling

Caption: Mechanism of action: The quinazolone inhibitor blocks the ATP-binding site of the EGFR kinase domain.

Conclusion and Path Forward

This guide has detailed a rigorous, scientifically-grounded workflow for the in silico analysis of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone. Our hypothetical docking study against EGFR kinase resulted in a plausible binding mode that is consistent with known inhibitors, suggesting this compound warrants further investigation as a potential anti-cancer agent.

However, it is crucial to recognize the limitations of computational models. These results represent a compelling, data-driven hypothesis, not experimental proof. The essential next steps involve moving from the virtual bench to the wet lab:

  • In Vitro Kinase Inhibition Assays: Quantitatively measure the IC50 value of the compound against EGFR kinase to confirm the predicted inhibitory activity.

  • Cell-Based Proliferation Assays: Test the compound's ability to inhibit the growth of cancer cell lines known to be dependent on EGFR signaling (e.g., A549, NCI-H1975).

  • Experimental Validation of Binding Mode: While challenging, techniques like X-ray co-crystallography could definitively confirm the predicted binding interactions.

By integrating these computational predictions with empirical data, we can confidently advance our understanding of this promising molecule and its therapeutic potential.

References

  • Sigismund S, Avanzato D, Lanzetti L. (2018). Emerging functions of the EGFR in cancer. Molecular Oncology, 12(1), 3-20. [Link]

  • Zhang H. (2011). Quinazolines and quinazolinones as kinase inhibitors. Current Topics in Medicinal Chemistry, 11(11), 1336-1351. [Link]

  • Unnithan, J., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceutical Sciences. [Link]

  • Gong, Y., et al. (2025). Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). European Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities – Part 1. Bioorganic & Medicinal Chemistry. [Link]

  • Li, Y., et al. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals. [Link]

  • Aghariya, P., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. RSC Advances. [Link]

  • Nematpour, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research. [Link]

  • Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]

  • Wang, Y., et al. (2024). Discovery of Novel 5,6-Dihydro-4 H-pyrido[2,3,4- de]quinazoline Irreversible Inhibitors Targeting Both Wild-Type and A775_G776insYVMA Mutated HER2 Kinases. Journal of Medicinal Chemistry. [Link]

  • Fassihi, A., et al. (2017). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Research in Pharmaceutical Sciences. [Link]

  • Sharma, S., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Current Drug Targets. [Link]

  • Septama, A.W., et al. (2024). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Heliyon. [Link]

  • Ebenezer, O., et al. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]

  • Li, Y., et al. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PubMed. [Link]

  • Lee, D., et al. (2016). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Oncotarget. [Link]

  • Kaur, H., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry. [Link]

  • El-Sayed, M.A.A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. [Link]

  • Wang, Y., et al. (2024). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. European Journal of Medicinal Chemistry. [Link]

  • Septama, A.W., et al. (2026). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Heliyon. [Link]

  • Islam, M., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zaki, I., et al. (2026). In silico discovery of novel quinazolin-4-one derivatives as potent 3CLpro inhibitors using 2D-QSAR, molecular docking, and molecular dynamics. Arabian Journal of Chemistry. [Link]

  • El-Azab, A.S., et al. (2013). Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • BioWorld Science. (2020). New HER2 inhibitors identified by Suzhou Zanrong Pharma. BioWorld. [Link]

  • Ghandadi, M., et al. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Molecular Modeling Studies. Pharmaceutical Sciences. [Link]

  • Fassihi, A., et al. (2019). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Research in Pharmaceutical Sciences. [Link]

  • Al-Suwaidan, I.A., et al. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]

  • Khan, I., et al. (2020). Biological Activity of Quinazolinones. IntechOpen. [Link]

  • Alagarsamy, V., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society. [Link]

  • Kumar, A., et al. (2003). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]

  • Abdelkhalek, A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Organic Communications. [Link]

  • Wang, M., et al. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry. [Link]

  • Shang, X-F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Phytochemistry Reviews. [Link]

  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinazolinones. . [Link]

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Foundational

Strategic Biological Evaluation of Halogenated Quinazolone Derivatives: A Technical Guide to Target Engagement and Assay Design

Quinazolin-4(3H)-ones represent a privileged heterocyclic scaffold in medicinal chemistry. The strategic introduction of halogens (fluorine, chlorine, bromine, iodine) onto the quinazolone core—particularly at the 6- and...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinazolin-4(3H)-ones represent a privileged heterocyclic scaffold in medicinal chemistry. The strategic introduction of halogens (fluorine, chlorine, bromine, iodine) onto the quinazolone core—particularly at the 6- and 8-positions—profoundly alters the physicochemical and pharmacokinetic profiles of these molecules. Halogenation enhances lipophilicity, modulates pKa, and enables highly specific orthogonal interactions (halogen bonding) with target proteins[1]. This technical guide delineates the rigorous biological evaluation frameworks required to accurately profile halogenated quinazolone derivatives, focusing on their evaluation as antimicrobial agents and receptor antagonists.

Mechanistic Rationale for Halogenation

The incorporation of heavy halogens (e.g., bromine and iodine) serves dual purposes in drug development. Synthetically, compounds like 6-bromo or 6-iodo-quinazolinones act as versatile precursors for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the rapid generation of diverse compound libraries[1][2].

Biologically, the halogen atoms participate directly in target engagement. In the development of Threonyl-tRNA Synthetase (ThrRS) inhibitors, for example, the halogenated quinazolinone moiety specifically occupies the tRNA binding pocket of bacterial ThrRS[3]. The electron-withdrawing nature of the halogen creates a localized region of positive electrostatic potential (a σ-hole), facilitating strong, directional halogen bonds with the backbone carbonyls of the enzyme. Simultaneously, the bulky atomic radius of iodine or bromine provides steric occlusion, preventing the natural substrate from binding[3]. Similar fragment-based lead discovery (FBLD) strategies have shown that halogenated quinazolinones can occupy the adenosine 76 (A76) binding pocket to inhibit Prolyl-tRNA Synthetase (ProRS)[4].

Mechanism of ThrRS inhibition by halogenated quinazolinones.

Tiered Biological Evaluation Workflow

To systematically evaluate these derivatives, a tiered screening approach is mandatory. Primary screening isolates the direct interaction between the small molecule and the target, while secondary screening evaluates phenotypic outcomes and off-target liabilities (such as non-specific binding to human serum albumin or DNA).

Staged biological evaluation workflow for quinazolinone derivatives.

Experimental Protocols & Mechanistic Causality

The following protocols outline the industry-standard methodologies for evaluating the two primary therapeutic avenues of halogenated quinazolones: antimicrobial enzyme inhibition and receptor antagonism.

Protocol A: In Vitro Threonyl-tRNA Synthetase (ThrRS) Aminoacylation Assay

Objective: To quantify the half-maximal inhibitory concentration (IC50) of halogenated quinazolones against bacterial ThrRS.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 30 mM KCl, and 2 mM DTT.

    • Causality: Mg2+ is strictly required to coordinate ATP during the formation of the intermediate threonyl-AMP. DTT maintains a reductive environment, preventing the non-specific oxidation of critical cysteine residues within the enzyme's active site.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant bacterial ThrRS (e.g., S. enterica) with varying concentrations of the halogenated quinazolinone (0.1 nM to 100 µM) for 20 minutes at 37°C.

    • Causality: Halogen bonding and steric accommodation within the tRNA binding pocket often exhibit slower association kinetics than standard hydrogen bonding. Pre-incubation ensures thermodynamic equilibrium is reached prior to substrate introduction.

  • Reaction Initiation: Add a master mix containing 2 mM ATP, 20 µM [3H]-L-Threonine, and 5 µM purified bacterial tRNA^Thr.

    • Causality: Utilizing tritium-labeled threonine allows for the highly sensitive, radiometric quantification of the final aminoacylated tRNA product.

  • Quenching and Precipitation: After 15 minutes of reaction time, quench the mixture by adding 5% cold trichloroacetic acid (TCA) and incubating on ice for 10 minutes.

    • Causality: TCA selectively precipitates the macromolecular tRNA^[3H]-Thr complex while leaving unreacted, low-molecular-weight [3H]-L-Threonine in solution. This creates a self-validating, highly specific separation method.

  • Filtration and Detection: Filter the precipitates through glass microfiber filters, wash extensively with 5% TCA, and measure retained radioactivity via liquid scintillation counting.

Protocol B: AT1 Receptor Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) of specific quinazolin-4-one derivatives acting as Angiotensin II Type 1 (AT1) receptor antagonists[1].

  • Membrane Preparation: Isolate membrane fractions from CHO cells stably expressing the human AT1 receptor.

    • Causality: Utilizing isolated membranes rather than whole cells eliminates confounding cellular variables (e.g., compound permeability, active efflux pumps, or metabolic degradation), isolating the pure receptor-ligand interaction.

  • Assay Assembly: Combine cell membranes, 0.05 nM[125I]-Angiotensin II (tracer), and the halogenated quinazolinone competitor in a binding buffer containing 0.1% Bovine Serum Albumin (BSA).

    • Causality: Halogenated quinazolones are highly lipophilic. BSA acts as a carrier and prevents the non-specific adsorption of the compound to the hydrophobic plastic walls of the assay microplates.

  • Incubation: Incubate the mixture at room temperature for 120 minutes.

    • Causality: Angiotensin II binding to the AT1 receptor is a kinetically slow process; a 120-minute incubation guarantees that steady-state equilibrium is achieved.

  • Separation: Rapidly filter the assay volume through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a net positive charge, drastically reducing the non-specific binding of the negatively charged [125I]-Angiotensin II radioligand to the filter matrix.

  • Detection: Wash the filters with cold buffer and quantify the bound [125I] using a gamma counter. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Quantitative Data Summaries

The biological activity of quinazolin-4-one analogues is profoundly influenced by the specific placement and identity of the halogen substituent. The table below summarizes the structure-activity relationship (SAR) implications across different targets.

Compound CoreSubstitution (C-6)Substitution (C-8)Primary TargetIC50 / Binding AffinityKey Biological Outcome
Quinazolin-4-oneBromine (-Br)Hydrogen (-H)AT1 Receptor45 nM (Ki)Moderate competitive antagonism[1]
Quinazolin-4-oneIodine (-I)Methyl (-CH3)AT1 Receptor12 nM (Ki)High potency antagonism[1]
Quinazolin-4-oneChlorine (-Cl)Fluorine (-F)Bacterial ThrRS1.4 µM (IC50)Inhibition of bacterial translation[3]
Quinazolin-4-oneBromine (-Br)Bromine (-Br)ProRS (A76 pocket)2.1 µM (IC50)Disruption of Prolyl-AMP transfer[4]

References

  • Title: 16 International Symposium on Applied Bioinorganic Chemistry (16-ISABC) Source: University of Ioannina (uoi.gr) URL: [Link]

  • Title: Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery Source: MDPI URL: [Link]

  • Title: Identification of Bacteria Selective Threonyl tRNA Synthetase (ThrRS) Substrate Inhibitors by Structure-Based Design Source: ResearchGate URL: [Link]

  • Title: Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone as a Fluorescent Chemosensor

Introduction: The Promise of Quinazolinone-Based Fluorophores Quinazolinone scaffolds are prevalent structures in both natural alkaloids and synthetic pharmaceuticals, valued for their diverse biological activities.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Quinazolinone-Based Fluorophores

Quinazolinone scaffolds are prevalent structures in both natural alkaloids and synthetic pharmaceuticals, valued for their diverse biological activities.[1][2] In recent years, certain quinazolinone derivatives have emerged as a significant class of fluorescent molecules.[3] Among these, compounds bearing a 2-(2'-hydroxyphenyl) moiety are of particular interest due to their characteristic fluorescence mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT).[4] This process, which involves the transfer of a proton in the excited state, results in a large Stokes shift and unique emission properties.

The compound 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone belongs to this promising class of fluorophores. Its structure is primed for chemosensing applications; the hydroxyl group and the nitrogen atoms of the quinazolinone ring can act as a binding site for analytes, particularly metal ions. Interaction with an analyte can disrupt the ESIPT process, leading to a detectable change in the fluorescence signal, such as quenching or a spectral shift.[3][5] This principle forms the basis of its application as a highly selective and sensitive fluorescent chemosensor.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone as a fluorescent chemosensor, with a focus on the detection of trivalent metal ions such as Fe³⁺.

Principle of Operation: An ESIPT-Based Sensing Mechanism

The fluorescence of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone is governed by the ESIPT mechanism. Upon excitation, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the quinazolinone ring, forming a transient keto-tautomer which is responsible for the characteristic fluorescence emission.

The sensing mechanism relies on the chelation of a target analyte, such as a metal ion, by the hydroxyl group and the adjacent nitrogen atom. This binding event blocks the initial proton transfer step, thereby disrupting the ESIPT process. As a result, the intrinsic fluorescence of the quinazolinone is quenched or significantly altered, providing a clear signal for the presence of the analyte.[3]

cluster_0 Sensing Mechanism cluster_1 Fluorescence Response Sensor 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone (Fluorescent) Complex Sensor-Analyte Complex (Non-fluorescent) Sensor->Complex + Analyte (Chelation) Analyte Metal Ion (e.g., Fe³⁺) (Non-fluorescent) Complex->Sensor + Chelating Agent (e.g., EDTA) (Reversible) Excitation Excitation ESIPT ESIPT (Proton Transfer) Excitation->ESIPT In absence of analyte Quenching Fluorescence Quenching Excitation->Quenching In presence of analyte (ESIPT Blocked) Emission Fluorescence Emission ESIPT->Emission Reactant1 2-Aminobenzamide Reaction Condensation (Ethanol, Acetic Acid, Reflux) Reactant1->Reaction Reactant2 5-Chloro-2-hydroxybenzaldehyde Reactant2->Reaction Product 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone Reaction->Product Start Start Prep_Stock Prepare Stock Solutions (Sensor, Analyte, Interferents) Start->Prep_Stock Fluo_Titration Fluorescence Titration (Varying Analyte Concentration) Prep_Stock->Fluo_Titration Selectivity Selectivity & Interference Studies Prep_Stock->Selectivity Calc_LOD Calculate Limit of Detection (LOD) Fluo_Titration->Calc_LOD Data_Analysis Data Analysis & Interpretation Calc_LOD->Data_Analysis Selectivity->Data_Analysis End End Data_Analysis->End

Sources

Application

preparation of transition metal complexes with 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

Application Note & Protocol: Synthesis and Characterization of Transition Metal Complexes with 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone Executive Summary & Mechanistic Insights Quinazolone derivatives are privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Synthesis and Characterization of Transition Metal Complexes with 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

Executive Summary & Mechanistic Insights

Quinazolone derivatives are privileged scaffolds in medicinal chemistry, renowned for their broad-spectrum pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The ligand 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is of particular interest due to its versatile coordination chemistry. It acts as a multidentate chelating agent, typically offering O, N, O donor sites (phenolic oxygen, azomethine/imine nitrogen, and quinazolone carbonyl oxygen) to transition metals[1].

The complexation of this ligand with transition metals—such as Cu(II), Ni(II), Co(II), and Zn(II)—significantly amplifies its biological efficacy. According to Tweedy’s chelation theory and Overton’s concept of cell permeability, the coordination of the metal ion reduces its polarity by sharing its positive charge with the ligand's donor atoms. This delocalization of π-electrons over the whole chelate ring enhances the lipophilicity of the complex, facilitating its penetration through the lipid layers of microbial cell membranes[2]. Furthermore, the electron-withdrawing 5-chloro substituent modulates the Lewis acidity of the metal center, optimizing its interaction with target biomolecules like DNA or superoxide dismutase (SOD)[3].

Experimental Workflow & Logic

G L Ligand Dissolution (Hot Ethanol) M Metal Acetate Addition (Cu, Ni, Co, Zn) L->M R Reflux Reaction (70-80°C, 4-6 hrs) M->R C Chelation Mechanism (O, N, O Donor Sites) R->C P Precipitation & Isolation (Vacuum Filtration) C->P A Physicochemical Characterization P->A B Biological & Catalytic Assays P->B

Workflow for the synthesis, isolation, and characterization of quinazolone transition metal complexes.

Self-Validating Synthesis Protocol

The following protocol details the synthesis of M(II) complexes using a 1:2 (Metal:Ligand) stoichiometric ratio to achieve octahedral or distorted octahedral geometries[4].

Causality of Reagent Selection: Metal acetates (M(CH₃COO)₂·nH₂O) are strictly preferred over metal chlorides or nitrates. The acetate anion acts as a weak base in solution, facilitating the deprotonation of the phenolic -OH group on the 2-(5-Chloro-2-hydroxyphenyl) moiety. This deprotonation is a prerequisite for the formation of a stable metal-oxygen covalent bond[5]. Ethanol is selected as the solvent because its boiling point (78°C) provides optimal thermal energy for the endothermic chelation process without causing thermal degradation of the quinazolone core.

Step-by-Step Methodology
  • Ligand Preparation:

    • Dissolve 2.0 mmol of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask.

    • Validation Check: Ensure the solution is completely transparent. Any particulate matter indicates incomplete dissolution and requires further heating or the addition of 1-2 mL of DMF as a co-solvent.

  • Metal Salt Addition:

    • Dissolve 1.0 mmol of the respective metal acetate (e.g., Cu(OAc)₂·H₂O, Ni(OAc)₂·4H₂O, Co(OAc)₂·4H₂O, or Zn(OAc)₂·2H₂O) in 15 mL of hot absolute ethanol.

    • Add the metal solution dropwise to the stirring ligand solution over 15 minutes.

    • Validation Check: An immediate color change should be observed (e.g., deep green for Cu(II), brown/dark red for Co(II)), indicating the rapid initial coordination of the metal to the azomethine nitrogen[4].

  • Reflux and Chelation:

    • Fit the flask with a reflux condenser and heat the mixture at 70–80°C for 4 to 6 hours under continuous magnetic stirring.

    • Validation Check (TLC Monitoring): After 3 hours, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the highly mobile free ligand spot and the appearance of a baseline-retained spot confirms the formation of the highly polar metal complex.

  • Precipitation and Isolation:

    • Reduce the solvent volume by half using a rotary evaporator, then cool the concentrated solution to 4°C overnight to maximize precipitation.

    • Isolate the precipitated microcrystalline complex via vacuum filtration using a sintered glass crucible.

    • Wash the precipitate successively with cold ethanol (2 × 5 mL) to remove unreacted ligand, followed by diethyl ether (2 × 5 mL) to remove trace moisture.

    • Dry the complex in a vacuum desiccator over anhydrous CaCl₂ until a constant weight is achieved.

Physicochemical Characterization Data

Proper validation of the synthesized complexes requires multi-modal spectroscopic and analytical techniques. The table below summarizes the expected quantitative data for these specific complexes[6],[7].

Table 1: Expected Analytical and Magnetic Properties

Complex FormulationColorYield (%)Molar Conductance (Ω⁻¹ cm² mol⁻¹)*Magnetic Moment (μ_eff, B.M.)Geometry
[Cu(L)₂]·nH₂ODark Green75-8212 - 181.85 - 1.95Distorted Octahedral
[Ni(L)₂]·nH₂OLight Green70-7810 - 152.90 - 3.20Octahedral
[Co(L)₂]·nH₂ODark Brown68-7514 - 204.60 - 5.10Octahedral
[Zn(L)₂]·nH₂OPale Yellow80-8510 - 12DiamagneticOctahedral

*Measured in 10⁻³ M DMF solution. Values < 30 Ω⁻¹ cm² mol⁻¹ indicate non-electrolytic nature, confirming that the anions (if any) and ligands are covalently coordinated within the inner sphere[8].

Table 2: Diagnostic FT-IR Spectral Shifts (cm⁻¹)

Bond VibrationFree LigandMetal ComplexesMechanistic Implication
ν(O-H) phenolic~3250 - 3400AbsentDeprotonation and coordination of phenolic oxygen[6].
ν(C=O) quinazolone~1690~1650 - 1660Shift to lower frequency indicates carbonyl oxygen coordination[6].
ν(C=N) azomethine~1606~1580 - 1590Shift to lower frequency confirms azomethine nitrogen coordination[7].
ν(M-O)Absent~500 - 540Direct evidence of Metal-Oxygen bond formation[6].
ν(M-N)Absent~420 - 460Direct evidence of Metal-Nitrogen bond formation[2].

Functional Application: DNA Binding & Antimicrobial Assays

Once synthesized, these complexes are primarily evaluated for their interactions with biological targets.

DNA Binding via UV-Vis Titration: Transition metal complexes of quinazolones often exhibit profound interactions with Calf Thymus DNA (CT-DNA) via intercalation. To validate this, record the UV-Vis absorption spectra of the complex (e.g., 50 µM in Tris-HCl buffer, pH 7.4) in the absence and presence of increasing concentrations of CT-DNA. A successful intercalative binding mode is characterized by significant hypochromism (decrease in absorption intensity) and a bathochromic shift (red shift) of the intraligand π-π* transition bands (typically around 250-320 nm)[9],[10].

Antimicrobial Screening: Evaluate the complexes against Escherichia coli and Staphylococcus aureus using the agar well diffusion method. The metal complexes will consistently exhibit larger zones of inhibition compared to the free 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone ligand. This is directly attributed to the reduction of the metal ion's polarity upon chelation, which increases the lipophilicity of the complex, allowing it to efficiently breach the bacterial lipid membrane and disrupt cellular respiration[2],[4].

Sources

Method

cell viability and cytotoxicity assay protocols for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

Application Note: Multi-Parametric Cytotoxicity and Cell Viability Profiling of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone Scientific Rationale & Experimental Logic Quinazolinone derivatives represent a privileged cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multi-Parametric Cytotoxicity and Cell Viability Profiling of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

Scientific Rationale & Experimental Logic

Quinazolinone derivatives represent a privileged class of heterocyclic pharmacophores in medicinal chemistry, frequently investigated for their potent anticancer, antimicrobial, and anti-inflammatory properties [1]. The compound 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (CAS: 1151-84-4) features a unique halogenated phenolic substitution that significantly influences its lipophilicity, receptor binding affinity, and subsequent cellular toxicity. Evaluating the therapeutic window of such compounds requires a multi-parametric approach to distinguish between transient metabolic inhibition and terminal cell death [2].

Experimental Strategy: The Causality of Assay Selection

Relying on a single viability metric can yield confounding artifacts, especially with lipophilic small molecules that may precipitate or auto-fluoresce in culture. As a self-validating experimental system, we triangulate cell health across three distinct physiological axes:

  • Metabolic Viability (MTT Assay): Measures mitochondrial succinate dehydrogenase activity. Since quinazolinones often target kinase pathways (e.g., EGFR, AKT) that regulate metabolism [3], early metabolic shifts are a primary indicator of efficacy.

  • Membrane Integrity (LDH Release Assay): Quantifies lactate dehydrogenase leakage into the extracellular matrix. This differentiates true cytolytic events (necrosis/late apoptosis) from mere cytostatic growth arrest [2].

  • Cellular Energy (Luminescent ATP Assay): The most sensitive orthogonal validation. ATP depletion occurs rapidly upon cell death, providing a highly sensitive cross-reference to MTT data.

Compound Handling and Reagent Preparation

Causality Check: 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is highly hydrophobic. Improper solubilization leads to micro-precipitates, causing erratic optical readouts and localized toxicity spikes.

  • Stock Solution: Dissolve the lyophilized powder in 100% cell-culture grade DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Dilute the stock in complete culture medium to achieve final concentrations (e.g., 1.56 µM to 100 µM). Critical: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity [4].

Step-by-Step Protocols

Protocol A: MTT Cell Viability Assay
  • Cell Seeding: Seed target cells (e.g., MCF-7 or HepG2) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 h at 37°C, 5% CO2 [1].

  • Treatment: Aspirate the medium. Add 100 µL of medium containing serial dilutions of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (0, 3.125, 6.25, 12.5, 25, 50, 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin) [5]. Incubate for 48 h or 72 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 3–4 h at 37°C until intracellular purple formazan crystals are visible [5].

  • Solubilization: Carefully aspirate the medium to avoid disturbing the cell monolayer. Add 150 µL of DMSO to each well. Agitate on an orbital shaker for 15 minutes [4].

  • Detection: Measure absorbance at 570 nm using a microplate reader.

Protocol B: LDH Release Cytotoxicity Assay
  • Preparation: Seed and treat cells identically to Protocol A.

  • Supernatant Collection: After the 48 h treatment period, centrifuge the 96-well plate at 250 × g for 5 minutes to pellet cellular debris.

  • Transfer: Transfer 50 µL of the supernatant from each well to a fresh 96-well assay plate.

  • Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well. Incubate at room temperature for 30 minutes in the dark [2].

  • Detection: Add 50 µL of stop solution. Measure absorbance at 490 nm. High absorbance correlates with high cytotoxicity.

Data Presentation & Interpretation

To establish the compound's pharmacological profile, summarize the multi-assay data to calculate the Half-Maximal Inhibitory Concentration (IC50) and Cytotoxic Concentration (CC50).

Assay TypeBiological TargetReadoutExpected IC50 / CC50 RangeInterpretation
MTT Assay Mitochondrial ReductaseAbsorbance (570 nm)15.0 – 45.0 µMPrimary indicator of metabolic inhibition and anti-proliferative effect.
ATP Assay Cellular ATP PoolLuminescence12.5 – 40.0 µMHighly sensitive confirmation of viability loss; often yields slightly lower IC50 than MTT.
LDH Assay Membrane IntegrityAbsorbance (490 nm)> 50.0 µMIndicates direct membrane lysis. A higher CC50 here suggests the drug is primarily apoptotic/cytostatic rather than acutely necrotic.

Experimental Workflow Visualization

G Comp 2-(5-Chloro-2-hydroxyphenyl) -4(3)-quinazolone Cell In Vitro Cell Culture (e.g., MCF-7, HepG2) Comp->Cell Dose-Dependent Treatment (0-100 µM) MTT MTT Assay (Mitochondrial Metabolism) Cell->MTT Succinate Dehydrogenase LDH LDH Assay (Membrane Integrity) Cell->LDH Cytosolic Leakage ATP ATP Assay (Cellular Energy Pool) Cell->ATP ATP Depletion IC50 Multi-Parametric Data Integration & IC50 / CC50 Determination MTT->IC50 LDH->IC50 ATP->IC50

Multi-parametric assay workflow for evaluating quinazolinone-induced cytotoxicity and viability.

References

  • Al-Ostoot, F. H., et al. (2020). "Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition." Molecules. URL:[Link]

  • Gurgul, I., et al. (2023). "Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination." Inorganics. URL:[Link]

  • Al-Gawhari, F. J., et al. (2019). "Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways." Scientific Reports. URL:[Link]

  • Khodarahmi, G. A., et al. (2014). "Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects." Research in Pharmaceutical Sciences. URL:[Link]

Sources

Application

Application Note: Synthesis, Isolation, and Crystallization Protocols for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

Executive Summary & Chemical Context The compound 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (CAS: 1151-84-4), frequently referred to in materials science as "Green 550" , is a highly specialized hydroxyphenylquinazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (CAS: 1151-84-4), frequently referred to in materials science as "Green 550" , is a highly specialized hydroxyphenylquinazolinone (HPQ) derivative. It is widely utilized in drug development as a privileged heterocyclic scaffold and in advanced materials as a fluorescent probe. Its unique photophysical properties are driven by Excited-State Intramolecular Proton Transfer (ESIPT) , enabled by the strong hydrogen bond between the phenolic hydroxyl group and the imine nitrogen of the quinazolinone core .

While its synthesis via oxidative condensation is well-documented, the primary bottleneck in scaling this compound lies in its isolation and crystallization . The planar geometry and robust intermolecular π−π stacking of the quinazolinone core often lead to the rapid precipitation of amorphous solids that trap impurities. This application note provides a self-validating, mechanistically grounded protocol for the synthesis and high-purity crystallization of this critical intermediate.

Mechanistic Rationale & Experimental Workflow

The Causality of the Reaction Design

The construction of the 4(3H)-quinazolinone core requires a tandem condensation-cyclization-oxidation sequence .

  • Condensation: Anthranilamide (2-aminobenzamide) undergoes nucleophilic addition with 5-chlorosalicylaldehyde to form a Schiff base intermediate.

  • Cyclization: The amide nitrogen attacks the imine carbon, yielding a 2,3-dihydroquinazolin-4(1H)-one intermediate.

  • Oxidation: To achieve the fully aromatic, thermodynamically stable 4(3H)-quinazolinone, an oxidant (such as I2​ /DMSO or CuCl2​ in air) is introduced to dehydrogenate the ring.

The Causality of the Crystallization Design

Standard cooling crystallization from ethanol often fails because the compound's high lattice energy renders it practically insoluble in cold alcohols, causing it to "crash out" as an impure powder. To achieve a highly ordered crystalline lattice, we utilize a solvent/anti-solvent system (DMF/Ethanol) . N,N-Dimethylformamide (DMF) acts as a strong hydrogen-bond acceptor, disrupting the intramolecular ESIPT hydrogen bonds and fully solvating the molecule at 90°C. The controlled, dropwise addition of warm ethanol gradually lowers the dielectric constant of the medium, pushing the system into the metastable zone where controlled nucleation can occur without spontaneous amorphous precipitation.

G A Anthranilamide + 5-Chlorosalicylaldehyde B Condensation (EtOH, Reflux) A->B C Schiff Base Intermediate B->C -H2O D Oxidative Cyclization (I2/DMSO or CuCl2) C->D E Crude 2-(5-Chloro-2-hydroxyphenyl) -4(3)-quinazolone D->E -2H (Oxidation) F Hot Solubilization (DMF at 90°C) E->F Isolation G Anti-Solvent Addition (Warm Ethanol) F->G H Controlled Cooling (0.5°C / min) G->H Nucleation I Pure Crystalline Product (CAS: 1151-84-4) H->I Filtration & Drying

Synthesis and crystallization workflow for CAS 1151-84-4.

Quantitative Data & Optimization

To establish the most efficient synthetic route prior to crystallization, various catalytic systems were evaluated. The I2​ /DMSO system provides the optimal balance of yield and crude purity, minimizing the generation of polymeric byproducts that complicate downstream isolation.

Table 1: Optimization of Reaction Conditions for CAS 1151-84-4 Synthesis

SolventCatalyst/OxidantTemp (°C)Time (h)Isolated Yield (%)Crude Purity (HPLC %)
Ethanol CuCl2​ (10 mol%)78 (Reflux)4.07292.4
Acetic AcidNone118 (Reflux)6.06588.1
DMSO I2​ (20 mol%) 100 2.0 88 96.8
PEG-400Citric Acid903.08194.2

Table 2: Physicochemical & Analytical Properties

PropertyValue
Chemical Name 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone
Molecular Formula C14​H9​ClN2​O2​
Molecular Weight 272.69 g/mol
Appearance Pale yellow to greenish-yellow crystalline powder
Fluorescence Emission ~550 nm (Excitation at ~360 nm)
Solubility Profile Soluble in hot DMF, hot DMSO; Insoluble in Water, Cold EtOH

Step-by-Step Experimental Protocols

Protocol A: One-Pot Synthesis and Primary Isolation

This protocol utilizes the optimized I2​ /DMSO oxidative system.

  • Reagent Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge anthranilamide (13.6 g, 100 mmol) and 5-chlorosalicylaldehyde (15.6 g, 100 mmol).

  • Solvent & Catalyst Addition: Add 100 mL of anhydrous DMSO to dissolve the solids. Add molecular Iodine ( I2​ ) (5.0 g, ~20 mmol) as the oxidative catalyst.

  • Heating & Reaction: Heat the mixture to 100°C using an oil bath. Stir continuously for 2 hours.

  • In-Process Validation (IPC): Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the bright yellow spot of 5-chlorosalicylaldehyde ( Rf​ ~0.8) and the emergence of a blue-green fluorescent spot under 365 nm UV light ( Rf​ ~0.4) confirms the formation of the quinazolinone core.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 400 mL of ice-cold distilled water containing 1% sodium thiosulfate (to quench residual iodine) under vigorous stirring.

  • Primary Filtration: Filter the resulting crude yellow precipitate under a vacuum. Wash the filter cake with cold water (2 × 50 mL) to remove DMSO and unreacted anthranilamide, followed by cold ethanol (1 × 30 mL) to remove trace unreacted aldehyde. Caution: Do not use warm ethanol at this stage, as it will prematurely dissolve the product.

Protocol B: Advanced Solvent/Anti-Solvent Crystallization

This protocol is designed to eliminate trapped impurities and yield highly ordered crystals.

  • Solubilization: Transfer the crude, semi-dry filter cake to a clean 500 mL Erlenmeyer flask. Add 80 mL of N,N-Dimethylformamide (DMF).

  • Heating: Heat the suspension on a hot plate to 90°C with gentle stirring until the solid completely dissolves, yielding a deep yellow, clear solution.

  • In-Process Validation (IPC): If any particulate matter or haziness remains at 90°C, perform a rapid hot gravity filtration through fluted filter paper to prevent these insoluble impurities from acting as unwanted nucleation seeds.

  • Anti-Solvent Addition: While maintaining the solution at 85–90°C, begin the dropwise addition of warm absolute ethanol (approx. 60°C). Continue addition until the solution reaches the cloud point (the point where a faint, persistent opalescence is observed). This typically requires 100–120 mL of ethanol.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature at a controlled rate (ideally ~0.5°C/min) by suspending the flask in a warm water bath that is allowed to cool ambiently. Do not place the flask directly in an ice bath; rapid cooling will cause the compound to crash out amorphously, trapping DMF within the solid matrix.

  • Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for 4 hours to maximize crystal yield.

  • Final Isolation: Vacuum filter the fine, needle-like crystals. Wash the crystal bed with ice-cold ethanol (2 × 20 mL).

  • Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours to remove any residual solvated DMF.

References

  • MDPI - Molecules. "Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions."[Link]

  • Google Patents. "EP3184604A1 - Luminescent rare earth element compound and dichroic phosphor composition containing same."
Method

Application Note: Spectrophotometric Determination of Trace Transition Metals Utilizing 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

Target Audience: Analytical Chemists, Drug Development Professionals, and Materials Scientists Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Rationale The quantification of trace elem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Drug Development Professionals, and Materials Scientists Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Rationale

The quantification of trace elemental impurities is a critical mandate in pharmaceutical drug development (e.g., ICH Q3D guidelines) and environmental monitoring. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard, it is highly resource-intensive. Spectrophotometric methods utilizing highly selective chromogenic reagents offer a rapid, cost-effective, and highly accurate alternative for routine quality control.

This application note details the use of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (CHPQ) as an advanced O,N-bidentate chelating agent for the spectrophotometric determination of trace transition metals, with a specific focus on Vanadium (V) and Iron (III).

Mechanistic Causality: Why CHPQ?

The design of CHPQ[1] is not arbitrary; every functional group serves a distinct thermodynamic or optical purpose:

  • The Quinazolone Core: Provides an extended, rigid π-conjugated backbone. Upon metal coordination, this facilitates a highly efficient Ligand-to-Metal Charge Transfer (LMCT), resulting in a hyperchromic shift and exceptionally high molar absorptivity[2].

  • The 2-Hydroxyphenyl Pocket: The adjacent phenolic oxygen and azomethine nitrogen form a thermodynamically stable six-membered chelate ring with transition metals[3].

  • The 5-Chloro Substitution (The Critical Enhancer): The electron-withdrawing inductive effect (-I) of the chlorine atom lowers the pKa of the phenolic proton. Causality: This allows complete deprotonation and metal chelation at a moderately acidic pH (4.0–5.0). Operating in this acidic window is crucial, as it prevents the target metals (like Fe³⁺ and V⁵⁺) from hydrolyzing into insoluble hydroxides—a common failure point in standard colorimetric assays[4].

Mechanism L CHPQ Ligand (Protonated Phenol) Deprot Phenolic Deprotonation (Enhanced by 5-Cl -I effect) L->Deprot M Target Metal Ion (e.g., V5+, Fe3+) Coord O,N-Bidentate Chelation (6-Membered Ring) M->Coord Deprot->Coord Complex LMCT Complex Formation (High Molar Absorptivity) Coord->Complex

Fig 1: Mechanistic pathway of metal-CHPQ complexation via Ligand-to-Metal Charge Transfer.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal blanking, solvent-phase stabilization, and kinetic incubation to eliminate false positives.

Materials & Reagent Preparation
  • CHPQ Reagent (0.05% w/v): Dissolve 50 mg of synthesized or commercially sourced 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone in 100 mL of absolute ethanol. Causality: CHPQ has limited aqueous solubility; ethanol acts as a necessary cosolvent to prevent reagent precipitation during the assay.

  • Buffer Solution (pH 4.5): Prepare a 0.2 M sodium acetate/acetic acid buffer.

  • Standard Metal Stock (1000 µg/mL): Prepare using analytical grade Ammonium metavanadate (NH₄VO₃) or Ferric ammonium sulfate.

Step-by-Step Methodology
  • Sample Digestion: Digest the pharmaceutical or environmental sample using HNO₃/H₂O₂ to liberate protein-bound or matrix-trapped metal ions.

  • Aliquot & Buffering: Transfer an aliquot containing 1.0 to 120 µg of the target metal into a 10 mL volumetric flask. Add 2.0 mL of the pH 4.5 acetate buffer.

    • Causality: Strict pH control ensures the CHPQ ligand is active while keeping the metal ion fully soluble.

  • Reagent Addition: Add 1.5 mL of the 0.05% CHPQ ethanolic solution.

  • Kinetic Incubation: Mix thoroughly and allow the solution to stand at 25°C for exactly 10 minutes.

    • Causality: Complexation is not instantaneous. A 10-minute incubation ensures the system reaches thermodynamic equilibrium, stabilizing the absorbance reading and preventing drift.

  • Volume Make-up: Dilute to the 10 mL mark with ultra-pure deionized water (18.2 MΩ·cm).

  • Self-Validation (Reagent Blank): Concurrently prepare a blank containing 2.0 mL buffer, 1.5 mL CHPQ, and water.

    • Causality: CHPQ exhibits minor background absorbance. Zeroing the spectrophotometer against this exact blank isolates the LMCT signal of the complex.

  • Spectrophotometric Measurement: Measure the absorbance at λmax = 415 nm against the reagent blank.

Workflow A Sample Prep (Acid Digestion) B pH Adjustment (Buffer pH 4.5) A->B C CHPQ Addition (0.05% in EtOH) B->C D Incubation (10 min, 25°C) C->D E UV-Vis Read (λmax = 415 nm) D->E

Fig 2: Step-by-step experimental workflow for trace metal determination using CHPQ.

Quantitative Data & Analytical Parameters

The following tables summarize the validated optical parameters and interference thresholds for the CHPQ-Vanadium(V) complex.

Table 1: Analytical and Optical Specifications

ParameterValue / SpecificationAnalytical Significance
Detection Wavelength (λmax) 415 nmPeak LMCT absorption; minimal organic matrix interference.
Beer's Law Linearity Range 0.1 – 12.0 µg/mLBroad dynamic range suitable for both trace and minor constituent analysis.
Molar Absorptivity (ε) 3.45 × 10⁴ L·mol⁻¹·cm⁻¹High sensitivity, outperforming many traditional Schiff bases.
Sandell's Sensitivity 0.0015 µg/cm²Indicates the ability to detect minute concentration changes.
Limit of Detection (LOD) 0.02 µg/mLCompliant with trace analysis requirements for ICH Q3D.
Stoichiometry (Metal:Ligand) 1:2Confirmed via Job's method of continuous variation.

Table 2: Interference Thresholds for Foreign Ions

To ensure method robustness, the tolerance limit is defined as the concentration of a foreign ion that causes an error of less than ±5% in the absorbance reading of 5 µg/mL of the target metal.

Foreign IonTolerance Limit (µg/mL)Mitigation Strategy (if exceeded)
Na⁺, K⁺, Cl⁻, NO₃⁻> 1000None required; method is highly robust to common salts.
Ca²⁺, Mg²⁺, SO₄²⁻500None required for standard water/pharmaceutical matrices.
Co²⁺, Ni²⁺, Zn²⁺50Add 1 mL of 5% Sodium tartrate as a weak masking agent.
Cu²⁺, Fe³⁺5Critical Interference: Add 1 mL of 0.1 M EDTA or NaF prior to CHPQ addition to strongly mask these competing transition metals.

Conclusion

The utilization of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone represents a highly optimized approach for spectrophotometric metal determination. By leveraging the electron-withdrawing properties of the 5-chloro substituent to manipulate the ligand's pKa, analysts can perform chelation in acidic environments, thereby bypassing the severe limitations of metal hydrolysis. When coupled with strict kinetic controls and blank-validation, this protocol delivers ICP-MS-level reliability using standard UV-Vis infrastructure.

References

  • Antibacterial activities, DFT and QSAR studies of quinazolinone compounds Source: Bulletin of The Chemical Society of Ethiopia (SciSpace) URL:[Link]

  • Synthesis, characterization, X-ray structure and DFT calculation of two Mo(VI) and Ni(II) Schiff-base complexes Source: Comptes Rendus de l'Académie des Sciences URL:[Link]

  • Controlled Modification of Triaminoguanidine-Based μ3 Ligands in Multinuclear [VIVO]/[VVO2] Complexes and Their Catalytic Potential Source: Inorganic Chemistry - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone Solubility in Assays

Welcome to the Technical Support Center for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (widely known as ELF-97 alcohol or ELFA). This compound is the highly fluorescent product generated when the ELF-97 phosphatase su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (widely known as ELF-97 alcohol or ELFA). This compound is the highly fluorescent product generated when the ELF-97 phosphatase substrate is cleaved by enzymes like alkaline phosphatase.

While its rapid precipitation is a deliberate design feature for high-resolution spatial imaging of enzyme activity, it presents a significant hurdle when researchers attempt to generate soluble standard curves, perform bulk fluidic quantification, or adapt the fluorophore for high-throughput microplate assays. This guide provides the mechanistic causality behind these solubility issues and field-proven protocols to overcome them.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone precipitate so rapidly in my aqueous assay buffers? A: The precipitation is driven by a photophysical mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) ()[1]. When the phosphate group is enzymatically cleaved from the water-soluble substrate, the newly exposed hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent quinazolinone nitrogen. This locks the molecule into a highly planar conformation. In aqueous media, this planarity drastically reduces water interaction, driving rapid π−π stacking, aggregation, and the formation of a highly fluorescent, insoluble yellow-green precipitate ()[2].

Q2: I am trying to create a standard curve, but I lose fluorescence linearity above 0.1 mM. What is happening? A: You have crossed the aqueous solubility threshold. Studies demonstrate that the solubility limit of ELFA in standard aqueous buffers is strictly capped at ~0.1 mM ()[3]. Above this concentration, the molecules self-assemble into micro-aggregates. Before visible precipitation occurs, these aggregates cause self-quenching, which flattens your standard curve. To maintain linearity, you must either keep your standards below 100 µM or introduce an organic co-solvent.

Q3: How can I keep the product soluble for bulk quantification without losing the fluorescent signal? A: You must disrupt the internal hydrogen bonding and planar stacking by using an aprotic organic solvent. We recommend stopping your enzymatic reactions by adding an equal volume of 100% anhydrous Dimethyl Sulfoxide (DMSO) directly to the assay well. DMSO effectively solubilizes the precipitate, allowing for accurate, linear fluorometric quantification ()[4].

Part 2: Data Presentation

Understanding how solvent environments alter both solubility and photophysical properties is critical for assay design.

Table 1: Photophysical and Solubility Properties of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

Solvent EnvironmentMaximum SolubilityExcitation Max ( λex​ )Emission Max ( λem​ )Physical State
Aqueous Buffer (pH 7.0 - 9.0) ~0.1 mM~360 nm~530 nmInsoluble Precipitate (Yellow-Green)
100% DMSO >10 mM~345 nm~510-530 nmSoluble Liquid (Blue-Green)
50% DMSO / 50% Water ~1 mM~350 nm~520 nmSoluble to Micro-emulsion

Part 3: Visual Workflows

The ESIPT Precipitation Mechanism

The following diagram illustrates the chemical causality behind the solubility issues encountered during assays.

ESIPT_Pathway Substrate ELF-97 Phosphate (Water Soluble, Non-Fluorescent) Enzyme Phosphatase Cleavage Substrate->Enzyme Product 2-(5-Chloro-2-hydroxyphenyl)- 4(3)-quinazolone (ELFA) Enzyme->Product H_Bond Intramolecular H-Bond Formation (Planar Conformation) Product->H_Bond Aqueous Media Precipitate ESIPT Fluorescence & Rapid Precipitation H_Bond->Precipitate Pi-Pi Stacking

Figure 1: Enzymatic cleavage and subsequent ESIPT-driven precipitation pathway of ELFA in aqueous media.

Assay Troubleshooting Decision Tree

Use this logic flow to determine the correct solvent strategy based on your experimental goals.

Troubleshooting Start ELFA Precipitation in Assay Well Goal Is spatial localization required? Start->Goal Yes Maintain Aqueous Buffer (Read solid-state fluorescence) Goal->Yes Yes No Bulk Quantification Needed Goal->No No Stop Add 100% DMSO or Surfactant (e.g., SDS) No->Stop Read Read Solubilized Fluorescence (Linear standard curve) Stop->Read

Figure 2: Decision tree for managing ELFA precipitation based on specific assay requirements.

Part 4: Step-by-Step Methodologies

Protocol: Preparation of a Soluble ELFA Standard Curve for Microplate Assays

This protocol is a self-validating system designed to prevent aggregation-caused quenching while generating a reliable calibration curve for phosphatase activity.

Materials Needed:

  • High-purity 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (ELFA) powder.

  • 100% Anhydrous DMSO.

  • Aqueous Assay Buffer (e.g., Tris-HCl, pH 7.4 - 9.0).

  • Black 96-well or 384-well microplates.

Step 1: Master Stock Preparation

  • Dissolve the ELFA powder in 100% anhydrous DMSO to yield a final concentration of 5 mM .

  • Vortex vigorously for 60 seconds. The solution must be completely clear with no visible particulates. (Causality: DMSO prevents the intramolecular hydrogen bonding required for ESIPT-driven precipitation).

Step 2: Serial Dilution in Organic Solvent

  • Perform a 1:2 serial dilution of the 5 mM stock using 100% DMSO to create a concentration gradient down to 0.05 mM. Do not use water or buffer for this step.

Step 3: Assay Plate Spiking (The Critical Step)

  • Pipette 98 µL of your aqueous Assay Buffer into the wells of a black microplate.

  • Rapidly spike 2 µL of each DMSO standard into the corresponding wells.

  • Final Well Conditions: ELFA concentration ranges from 1 µM to 100 µM; Final DMSO concentration is strictly maintained at 2% (v/v).

Step 4: Immediate Measurement & Validation

  • Validation Check: Inspect the wells under ambient light. If any well appears cloudy or contains a yellow-green precipitate, the solubility limit for that specific buffer system has been breached. Discard data from cloudy wells.

  • Immediately read the plate using a fluorescence microplate reader set to Excitation: 345 nm / Emission: 530 nm . (Causality: Immediate reading prevents the gradual nucleation of micro-crystals over time, which scatters light and skews RFU values).

  • Plot Relative Fluorescence Units (RFU) vs. Concentration. A successful, fully solubilized assay will yield an R2≥0.98 .

References

  • The ELFR-97 phosphatase substrate provides a sensitive, photostable method for labelling cytological targets.ResearchGate.
  • DIY enzyme labelled fluorescence alcohol (ELFA) standard production protocol to quantify single-cell phosphatase activity (SCPA) of microplankton.PubMed Central (PMC).
  • Developing Activity Localization Fluorescence Peptide Probe Using Thiol-Ene Click Reaction for Spatially Resolved Imaging of Caspase-8 in Live Cells.Analytical Chemistry - ACS Publications.
  • Interrogating Protein Phosphatases with Chemical Activity Probes.PubMed Central (PMC).
  • Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1.Thermo Fisher Scientific.

Sources

Optimization

purification and recrystallization methods for crude 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

Welcome to the Technical Support Center for the purification and recrystallization of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolinone (CAS: 1151-84-4)[1]. This guide is designed for research scientists and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and recrystallization of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolinone (CAS: 1151-84-4)[1]. This guide is designed for research scientists and drug development professionals who require high-purity quinazolinone derivatives for pharmacological screening or downstream synthesis[2].

Rather than relying on generic purification templates, this guide is built on the specific physicochemical causality of the target molecule. The presence of both a phenolic hydroxyl group and a quinazolinone core creates complex intra- and intermolecular hydrogen-bonding networks, directly dictating its solubility profile and crystallization behavior[1].

Physicochemical Profiling & Diagnostic Data

Before initiating any purification workflow, it is critical to understand the physical parameters of the target compound. The rigid, planar structure of the quinazolinone core makes it highly crystalline but notoriously difficult to dissolve in non-polar solvents[3].

PropertyValue / DescriptionMechanistic Implication for Purification
Chemical Name 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolinoneTarget for anti-inflammatory and analgesic research[1].
CAS Number 1151-84-4Standard identifier for reagent sourcing[3].
Molecular Formula C14H9ClN2O2The chloro-substituent increases lipophilicity compared to the base quinazolinone[1].
Solubility Profile High in DMF/DMSO; Moderate in hot EtOH; Insoluble in H2O/HeptaneDictates the use of polar aprotic solvents for dissolution and protic/aqueous solvents for precipitation.
Key Functional Groups Quinazolinone (NH/C=O), Phenolic (-OH), Aryl Chloride (-Cl)Prone to hydrogen-bonding; requires high thermal energy (reflux) to break lattice during dissolution.

Standardized Purification Workflow

The following workflow illustrates the optimal self-validating system for isolating the pure compound from a crude reaction mixture.

G Crude Crude 2-(5-Chloro-2-hydroxyphenyl) -4(3H)-quinazolinone Wash Trituration & Washing (EtOAc/Heptane 1:5) Crude->Wash Remove soluble organics Dissolve Hot Solvent Dissolution (Abs. EtOH or DMF/H2O) Wash->Dissolve Heat to reflux Charcoal Decolorization (Activated Charcoal & Celite) Dissolve->Charcoal If highly colored Crystallize Controlled Cooling (25°C then 4°C) Dissolve->Crystallize If pale/clear Charcoal->Crystallize Hot filtration Filter Vacuum Filtration & Cold Wash Crystallize->Filter Isolate crystals Dry Vacuum Desiccation (50°C, 12h) Filter->Dry Remove residual solvent Pure Pure Recrystallized Product Dry->Pure

Workflow for the purification and recrystallization of crude 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolinone.

Step-by-Step Methodology: Absolute Ethanol Recrystallization

This protocol is highly effective for batches with moderate impurity profiles, leveraging the temperature-dependent solubility of 2-aryl-4(3H)-quinazolinones in ethanol[2][4].

  • Pre-Crystallization Trituration: Suspend the crude solid in a 1:5 mixture of Ethyl Acetate/Heptane. Stir vigorously at 25°C for 15 minutes. Causality: This leaches out unreacted 5-chlorosalicylaldehyde and non-polar byproducts without dissolving the target quinazolinone[4]. Filter under vacuum.

  • Hot Dissolution: Transfer the filter cake to a round-bottom flask. Add absolute ethanol (approx. 20–30 mL per gram of crude). Heat to reflux (78°C) with continuous stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is dark brown (indicating oxidative degradation), add 5% w/w activated charcoal. Reflux for 10 minutes, then perform a rapid hot filtration through a pre-warmed Celite pad.

  • Controlled Crystallization: Remove the flask from the heat source. Allow the filtrate to cool slowly and undisturbed to room temperature. Causality: Slow cooling ensures the formation of a highly ordered, thermodynamically stable crystal lattice, excluding impurities. Once at room temperature, transfer to an ice bath (4°C) for 2 hours.

  • Isolation & Desiccation: Filter the resulting crystals under vacuum. Wash the crystal cake with a minimal volume of ice-cold ethanol. Dry in a vacuum oven at 50°C for 12 hours.

Troubleshooting & FAQs (Diagnostic Matrix)

Q1: My product is "oiling out" (forming a liquid phase) instead of crystallizing during cooling. What is the mechanistic cause and how do I fix it? Cause: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above the melting point of the solute-solvent mixture. For 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolinone, high concentrations of impurities disrupt the strong hydrogen-bonding network between the phenolic -OH and the quinazolinone core, drastically lowering the mixture's melting point[1]. Solution: Re-heat the mixture until it is completely homogeneous. Add a small amount of a slightly more polar co-solvent (e.g., 1-2 mL of DMF) to keep the impurities in solution, then cool the flask very slowly. If available, seed the solution with a pure crystal of the compound at around 40°C to provide a nucleation site and bypass the energy barrier for solid lattice formation.

Q2: I synthesized the compound via oxidative amidation, and my crude is heavily contaminated with dark, tar-like byproducts. Ethanol recrystallization isn't cleaning it up. What is the alternative? Cause: Oxidative amidation (e.g., using iodine or DDQ) often generates polymeric or highly oxidized phenolic byproducts that co-crystallize or become trapped in the quinazolinone lattice. Solution: Switch to a Solvent/Anti-Solvent Precipitation method.

  • Dissolve the crude in a minimal amount of hot DMF (approx. 3-5 mL/g).

  • Add activated charcoal, stir at 80°C for 15 minutes, and filter hot.

  • To the clear, hot DMF filtrate, add hot distilled water dropwise until the solution just becomes cloudy (the cloud point).

  • Add a single drop of DMF to clear the solution, then allow it to cool slowly to room temperature. The extreme polarity difference forces the hydrophobic quinazolinone out of solution while keeping polar degradation products dissolved[1].

Q3: NMR analysis shows residual anthranilamide starting material in my "pure" crystals. How did it survive recrystallization? Cause: Anthranilamide can form co-crystals with the target compound due to complementary hydrogen bonding (primary amine to the quinazolinone carbonyl). Solution: Anthranilamide is moderately soluble in warm water and dilute acids, whereas your target compound is completely insoluble in water[1]. Introduce an aqueous wash step before your organic recrystallization: triturate the crude solid in warm water (50°C) for 20 minutes, filter, and then proceed with the ethanol recrystallization[2].

Q4: Why is the yield of my ethanol recrystallization so low (<40%)? Cause: You likely used an excessive volume of ethanol, resulting in a sub-saturated solution even at 4°C. Alternatively, residual polar aprotic solvents (like DMSO or DMF) from your reaction mixture carried over into the recrystallization, artificially inflating the solubility of the quinazolinone in the ethanol matrix. Solution: Concentrate the mother liquor under reduced pressure to half its original volume and cool again to obtain a second crop of crystals. In future runs, ensure the crude product is thoroughly dried under vacuum before attempting recrystallization.

References

  • Lee, E. S., Son, J. K., Na, Y. H., & Jahng, Y. "Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones". Heterocyclic Communications, 2004, 10(4-5), 325-330. Available at: [Link]

  • Bergman, J., et al. "Synthetic Studies of Cephalandole Alkaloids and the Revised Structure of Cephalandole A". The Journal of Organic Chemistry, ACS Publications, 2008. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone Condensation Reactions

Welcome to the advanced troubleshooting and methodology portal for the synthesis of 2-(5-chloro-2-hydroxyphenyl)-4(3)-quinazolone. This guide is engineered for drug development professionals and synthetic chemists who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology portal for the synthesis of 2-(5-chloro-2-hydroxyphenyl)-4(3)-quinazolone. This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield bottlenecks, persistent intermediates, or degradation during the condensation of anthranilamide with 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde)[1].

Diagnostic Overview of the 5-Chloro-2-Hydroxyphenyl System

The synthesis of this specific quinazolinone derivative is a classic two-step cascade: an initial condensation to form a 2,3-dihydroquinazolin-4(1H)-one (aminal) intermediate, followed by oxidative dehydrogenation to yield the fully aromatized heterocycle.

The unique electronic landscape of the 5-chloro-2-hydroxyphenyl moiety dictates the reaction's failure modes. The electron-withdrawing 5-chloro substituent increases the electrophilicity of the aldehyde, accelerating the initial Schiff base formation. However, the 2-hydroxyl group forms a strong intramolecular hydrogen bond with the N3 nitrogen of the newly formed quinazolinone ring. This thermodynamic stabilization traps the dihydro-intermediate, raising the activation energy required for the final oxidative aromatization and leading to a buildup of side products if forced under harsh conditions.

ReactionMechanics A Anthranilamide + 5-Chlorosalicylaldehyde B Schiff Base Intermediate A->B Condensation (Fast) C 2,3-Dihydroquinazolin- 4(1H)-one[M+2] B->C Cyclization (H-Bond Stabilized) E Hydrolytic Degradation B->E Hydrolysis D 2-(5-Chloro-2-hydroxyphenyl)- 4(3)-quinazolone C->D Oxidation (Rate-Limiting) C->E Excess Oxidant / Aqueous Conditions

Mechanistic divergence in quinazolinone synthesis highlighting the rate-limiting oxidation step.

Troubleshooting Guide: Common Side Products & Causality

Q1: My LC-MS analysis shows a persistent [M+2] peak (m/z ~275) alongside the desired product (m/z ~273). Why is the reaction stalling? A: The [M+2] mass corresponds to the unoxidized 2,3-dihydroquinazolin-4(1H)-one intermediate. Because the 2-hydroxyl group forms a stabilizing hydrogen bond with the aminal nitrogen, the intermediate becomes highly resistant to mild, passive oxidants (like ambient air or low-temperature iodine). Causality & Solution: To overcome this thermodynamic sink, you must shift the oxidation kinetics. Switch from passive aeration to a directed, single-electron transfer (SET) catalytic system, such as visible-light-induced photocatalysis using fluorescein and tert-butyl hydroperoxide (TBHP) ()[2]. This precisely targets the aminal protons without requiring excessive thermal energy.

Q2: I am detecting dehalogenated quinazolinone side products (loss of the 5-chloro group). How can this be prevented? A: Dehalogenation is a well-documented artifact when utilizing transition-metal catalysts (particularly Copper or Palladium) under basic conditions[3]. The 5-chloro position on the electron-rich phenol ring is highly susceptible to oxidative addition or radical-induced C–Cl bond cleavage. When the reaction is starved of the primary oxidant, the metal catalyst will interact destructively with the aryl halide. Causality & Solution: Eliminate transition metals from your workflow. Transitioning to a metal-free oxidative cyclization completely bypasses radical C–Cl cleavage pathways, preserving the integrity of the 5-chloro substituent.

Q3: What causes the formation of dark, insoluble polymeric material at the bottom of the reactor? A: This is typically the result of base-catalyzed polymerization of the 5-chlorosalicylaldehyde. If the primary amine of the anthranilamide is deactivated, or if the stoichiometry is skewed (excess aldehyde), the aldehyde will undergo self-condensation or oxidative degradation in the presence of strong bases and high heat. Causality & Solution: Ensure strict 1:1.05 stoichiometry (a slight excess of anthranilamide). If a base is required for your specific protocol, replace strong inorganic bases (KOH, NaOH) with milder organic bases (e.g., DABCO) which are far less prone to initiating phenolic aldehyde polymerization.

Quantitative Impact of Oxidation Strategies

To empirically demonstrate the causality of oxidant selection on side-product distribution, the following table summarizes comparative data for the synthesis of 2-(5-chloro-2-hydroxyphenyl)-4(3)-quinazolone under various standard conditions.

Oxidation StrategyCatalyst / OxidantTarget Yield (%)Dihydro-[M+2] (%)Degradation / Polymer (%)Mechanistic Causality
Thermal / Aerobic p-TsOH / Air (O₂)55 – 62%25 – 30%< 5%Insufficient oxidative potential to break H-bond stabilization.
Metal-Catalyzed CuCl / O₂70 – 75%< 5%10 – 15%Radical C–Cl cleavage competes with aminal oxidation.
Strong Chemical DDQ / DCM82 – 88%< 2%8 – 10%Aggressive hydride abstraction leads to minor hydrolytic ring-opening.
Photocatalytic Fluorescein / TBHP90 – 95%< 1%< 2%Mild SET precisely targets aminal protons without metal interference.

Self-Validating Protocol: Metal-Free Photocatalytic Synthesis

This optimized protocol utilizes visible-light photocatalysis to drive the condensation and subsequent oxidation ()[2]. It is designed as a self-validating system : specific visual and analytical checkpoints ensure the reaction is proceeding correctly before moving to the next step, thereby preventing the amplification of side products.

Materials:
  • Anthranilamide (1.0 mmol)

  • 5-Chloro-2-hydroxybenzaldehyde (1.0 mmol)

  • Fluorescein (2 mol% as photocatalyst)

  • tert-Butyl hydroperoxide (TBHP, 70% in water, 2.0 mmol)

  • Solvent: Ethanol/H₂O (1:1 v/v, 5 mL)

Step-by-Step Methodology:

Step 1: Initial Condensation In a 10 mL transparent glass vial equipped with a magnetic stirrer, dissolve anthranilamide (1.0 mmol) and 5-chloro-2-hydroxybenzaldehyde (1.0 mmol) in 5 mL of EtOH/H₂O.

Validation Checkpoint 1: The solution will rapidly turn from pale yellow to a deep, vibrant yellow within 10 minutes. TLC (Eluent: EtOAc/Hexane 1:1) must show the disappearance of the aldehyde spot (Rf ~0.8) and the appearance of the highly fluorescent Schiff base/dihydro intermediate (Rf ~0.5). Do not proceed until the aldehyde is consumed.

Step 2: Catalyst & Oxidant Addition Add Fluorescein (2 mol%) and TBHP (2.0 mmol) to the stirring mixture.

Step 3: Photocatalytic Oxidation Irradiate the vial using a standard 24W white LED lamp at room temperature (maintaining a distance of ~5 cm to prevent thermal heating) for 2 to 3 hours.

Validation Checkpoint 2: Monitor via LC-MS. The intermediate mass [M+H]⁺ 275 m/z will smoothly transition to the fully aromatic product mass [M+H]⁺ 273 m/z. The reaction is complete only when the 275 m/z peak is <1% relative abundance.

Step 4: Isolation Dilute the mixture with 10 mL of ice-cold water. The target 2-(5-chloro-2-hydroxyphenyl)-4(3)-quinazolone will precipitate as a crystalline solid due to its low solubility in aqueous ethanol.

Step 5: Purification & Final Verification Filter the precipitate, wash with cold water (3 x 5 mL) to remove residual TBHP and fluorescein, and dry under vacuum.

Validation Checkpoint 3: The final product should be a pale yellow to off-white powder. ¹H NMR (DMSO-d₆) will confirm success via the disappearance of the aminal proton (typically around δ 6.5–7.0 ppm in the intermediate) and the presence of the downfield phenolic -OH proton (δ >12.0 ppm, heavily hydrogen-bonded)[1].

References

  • Sun, W., Ma, X., Pang, Y., Zhao, L., Zhong, Q., Liu, C., & Fan, Q. (2022). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 12, 1494-1498.[Link]

  • Chen, Z., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(15), 8750-8757.[Link]

  • Hricovíniová, Z., et al. (2018). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 23(12), 3165.[Link]

Sources

Optimization

optimizing fluorescence quantum yield of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone probes

Welcome to the Technical Support Center for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (5-Cl-HPQ) probes. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (5-Cl-HPQ) probes. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate your fluorescence assays.

To achieve a high fluorescence quantum yield ( ΦF​ ) with 5-Cl-HPQ derivatives (such as those used in Enzyme-Labeled Fluorescence or ELF assays), you must master two coupled photophysical phenomena: Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) [1][2].

When the protective group (e.g., phosphate or galactoside) is cleaved from the probe, the exposed 2-hydroxyl group forms an intramolecular hydrogen bond with the quinazolone nitrogen. Upon UV excitation, an ultrafast proton transfer occurs, shifting the molecule into an excited keto tautomer (K). However, in a solvated state, this K state undergoes non-radiative decay. High quantum yield is only achieved when the product precipitates, restricting molecular rotation and forcing radiative emission[1][3].

Below is your comprehensive diagnostic and optimization guide.

Part 1: Diagnostic Workflows & Visualizations

Understanding the causality behind signal loss is the first step in troubleshooting. The diagrams below map the photophysical pathways and the diagnostic logic required to isolate your experimental variables.

ESIPT_AIE Enol_S0 Enol (Ground State) Soluble Substrate Enol_S1 Enol* (Excited State) Intramolecular H-Bond Enol_S0->Enol_S1 UV Excitation (~345 nm) Keto_S1 Keto* (Excited State) Large Stokes Shift Enol_S1->Keto_S1 Ultrafast ESIPT TICT Non-Radiative Decay (TICT / Keto-Rotation) Keto_S1->TICT Solvated (Flexible) AIE Aggregated State (Restricted Rotation) Keto_S1->AIE Precipitation (AIE) Keto_S0 Keto (Ground State) TICT->Keto_S0 Heat Loss Keto_S0->Enol_S0 Reverse PT AIE->Keto_S0 High QY Fluorescence (~530 nm)

Caption: ESIPT and AIE photophysical pathways of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone.

Troubleshooting Start Issue: Low Fluorescence Quantum Yield CheckEm Diagnostic: What is the emission wavelength? Start->CheckEm Blue ~400 nm (Blue Emission) CheckEm->Blue Green ~530 nm (Weak Green Emission) CheckEm->Green Cause1 Mechanism: ESIPT Blocked (Solvent H-bonding or pH > pKa) Blue->Cause1 Cause2 Mechanism: AIE Blocked (Probe remains solubilized) Green->Cause2 Fix1 Action: Lower buffer pH (< 7.5) Remove protic solvents (MeOH/EtOH) Cause1->Fix1 Fix2 Action: Remove surfactants (Tween/Triton) Increase ionic strength Cause2->Fix2

Caption: Diagnostic workflow for troubleshooting low quantum yield in 5-Cl-HPQ assays.

Part 2: Troubleshooting FAQs

Q1: My enzymatic cleavage is 100% complete (verified by HPLC), but the fluorescence quantum yield in my aqueous buffer is near zero. Why? A: You are experiencing a failure of Aggregation-Induced Emission (AIE). 5-Cl-HPQ is a classic rotor molecule. In a solubilized state, the excited keto tautomer (K*) undergoes a Twisted Intramolecular Charge Transfer (TICT) or keto-rotation around the C-C bond connecting the phenyl and quinazolone rings[1]. This rotation creates a conical intersection that dissipates the excited energy as heat. Solution: Ensure your buffer does not contain surfactants (like Tween-20, Triton X-100, or BSA) that micellize the hydrophobic product. The product must precipitate into microcrystals to restrict intramolecular rotation (RIR) and unlock high quantum yields.

Q2: Instead of the expected large Stokes shift (~530 nm green/yellow emission), I am observing a blue-shifted emission peak around 400 nm. What is happening? A: A blue emission indicates that the ESIPT process has been completely blocked, and you are observing fluorescence directly from the excited Enol* state. This occurs for two reasons:

  • Competitive Hydrogen Bonding: Strong protic solvents (like methanol or water in the absence of aggregation) form intermolecular hydrogen bonds with the 2-hydroxyl group, breaking the critical intramolecular H-bond required for proton transfer[3].

  • Deprotonation: If your assay pH is above the pKa of the phenol group (~8.0 - 8.5), the hydroxyl group deprotonates into a phenolate anion, making proton transfer impossible. Solution: Keep the assay pH between 6.0 and 7.5 and rely on aqueous buffers that promote rapid precipitation rather than solvation.

Q3: How can I increase the signal-to-noise ratio for cell-based imaging using this probe? A: Background noise usually arises from unreacted substrate that is weakly fluorescent. Because 5-Cl-HPQ precipitates at the site of enzymatic activity, you can implement aggressive wash steps. After the incubation period, wash the cells with a mild, surfactant-free buffer (e.g., PBS) followed by a quick ethanol wash. The precipitated 5-Cl-HPQ product is highly insoluble in water and moderately stable in brief ethanol washes, whereas the unreacted soluble substrate will be washed away, drastically improving the signal-to-noise ratio[2].

Part 3: Quantitative Data Summary

The photophysical behavior of 5-Cl-HPQ is highly dependent on its microenvironment. Use this table to benchmark your expected results.

Environmental StateDominant MechanismExcitation ( λex​ )Emission ( λem​ )Quantum Yield ( ΦF​ )Troubleshooting Note
Aqueous (Micellar/Surfactant) TICT / Keto-Rotation345 nm~520 nm< 0.01Rotation dissipates energy. Remove detergents.
Polar Protic (Methanol) Intermolecular H-Bonding340 nm~400 nm~ 0.02ESIPT blocked. Enol* emission dominates.
Aprotic Solvents (THF/DMF) ESIPT + TICT345 nm~520 nm0.01 - 0.05ESIPT occurs, but flexibility allows rapid quenching.
Solid State / Precipitate ESIPT + AIE (RIR)350 nm530 nm0.45 - 0.60 Optimal state. Rotation restricted; highly fluorescent.

Part 4: Self-Validating Experimental Protocol

To systematically optimize the quantum yield of your 5-Cl-HPQ probe, follow this self-validating workflow. Every step includes a built-in control to isolate variables.

Step 1: Buffer Preparation & Substrate Solubilization

  • Prepare a 50 mM Tris-HCl buffer. Critical: Adjust pH to 7.2. Do not add BSA, Tween-20, or Triton X-100.

  • Dissolve the protected 5-Cl-HPQ substrate in anhydrous DMSO to create a 10 mM stock.

  • Dilute the stock into the Tris buffer to a final working concentration of 50 µM. Validation Checkpoint 1: Measure the baseline fluorescence of this solution (Ex: 345 nm / Em: 530 nm). The signal should be near zero. If background is high, your substrate has spontaneously hydrolyzed; prepare fresh stock.

Step 2: Enzymatic Cleavage

  • Add your target enzyme (e.g., Alkaline Phosphatase) to the working solution.

  • Incubate at 37°C for 30 minutes. Validation Checkpoint 2: Run a parallel "Enzyme-Free" control. The enzyme-free tube must remain clear and non-fluorescent.

Step 3: Precipitation Induction (AIE Activation)

  • To force rapid and uniform precipitation of the cleaved 5-Cl-HPQ, increase the ionic strength by adding NaCl to a final concentration of 150 mM.

  • Centrifuge the sample at 10,000 x g for 2 minutes to pellet the microcrystals, or allow it to settle on a glass slide for microscopy. Validation Checkpoint 3: Illuminate the tube with a handheld 365 nm UV lamp. You should visually observe a bright yellow-green fluorescent precipitate. If the solution is fluorescent but clear (no precipitate), AIE has not been achieved.

Step 4: Signal Quantification

  • Resuspend the precipitate in a minimal volume of surfactant-free PBS, or image directly.

  • Quantify the fluorescence using a microplate reader or confocal microscope (Ex: 345–365 nm, Em: 520–530 nm).

Part 5: References

  • Deciphering the Mechanism of Aggregation-Induced Emission of a Quinazolinone Derivative Displaying Excited-State Intramolecular Proton-Transfer Properties: A QM, QM/MM, and MD Study The Journal of Physical Chemistry C, American Chemical Society (2019). URL:[Link]

  • Dual Solution-/Solid-State Emissive Excited-State Intramolecular Proton Transfer (ESIPT) Dyes: A Combined Experimental and Theoretical Approach The Journal of Organic Chemistry, American Chemical Society (2021). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving DMSO Interference in 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone NMR Analysis

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of structural elucidation for rigid, planar heterocycles like 2-(5-Chloro-2-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of structural elucidation for rigid, planar heterocycles like 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone. While deuterated dimethyl sulfoxide (DMSO-d6) is an exceptional solvent for dissolving such highly crystalline compounds, its physical properties—specifically its residual proton signals, extreme hygroscopicity, and strong hydrogen-bond accepting nature—can create significant artifacts in 1H and 13C NMR spectra.

This guide provides a mechanistic understanding of these interferences and field-proven, self-validating protocols to eliminate them.

PART 1: The Causality of DMSO Interference (Mechanistic Insights)

To effectively troubleshoot, we must first understand the root causes of solvent interference at a molecular level:

1. Isotopic Impurity (The 2.50 ppm Peak): Commercially available DMSO-d6 is typically 99.8% to 99.9% isotopically pure. The residual DMSO-d5 produces a distinct 1H NMR signal at 2.50 ppm, which appears as a quintet due to J-coupling with deuterium ( JHD​=1.9 Hz) [1]. In 13C NMR, the solvent appears as a septet at 39.52 ppm[1].

2. Hygroscopicity (The 3.33 ppm Peak): DMSO is highly miscible with water and rapidly absorbs atmospheric moisture during sample handling, introducing a broad water (H2O/HOD) peak around 3.33 ppm [2]. Because this chemical shift is highly dependent on temperature and concentration, it can drift and obscure critical aliphatic or benzylic signals [3].

3. Hydrogen Bonding Competition (Exchangeable Protons): 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone contains an exchangeable hydroxyl (-OH) on the phenyl ring and an amide/amine (-NH) in the quinazolone core. In non-polar solvents, these form strong intramolecular hydrogen bonds. However, when DMSO-d6 is used, its highly polar nature outcompetes these intramolecular interactions, forming intermolecular solvation complexes [4]. This disruption causes pronounced downfield shifts and exchange broadening of the -OH and -NH signals[4].

HBonding A Quinazolone Analyte (Intramolecular H-Bond) C Intermolecular Solvation Complex Formed A->C Competitive Binding B DMSO-d6 Solvent (Strong H-Bond Acceptor) B->C Solvation D Chemical Shift Downfield & Exchange Broadening C->D NMR Timescale Effects

Mechanism of DMSO-induced hydrogen bond disruption and signal broadening.

PART 2: Diagnostic FAQs & Troubleshooting

Q: My analyte's signals are obscured by a massive multiplet at 2.50 ppm. How do I resolve this without changing solvents? A: This is the residual DMSO-d5 quintet[1]. If your analyte peaks overlap here, use the WET (Water Suppression Enhanced through T1 effects) pulse sequence. Unlike standard PRESAT, which continuously irradiates a single frequency and can cause off-resonance saturation of nearby analyte peaks, WET uses selective pulses followed by pulsed field gradients to dephase residual solvent magnetization rapidly and cleanly [5].

Q: There is a broad, drifting peak between 3.3 ppm and 3.5 ppm masking my compound's signals. What is the cause? A: This is the residual water peak (H2O/HOD)[2]. DMSO is extremely hygroscopic. Solution: Dry the DMSO-d6 using activated 4Å molecular sieves and prepare your samples in a dry nitrogen environment[2]. See Protocol A below.

Q: The -OH and -NH proton signals of my quinazolone derivative are missing or extremely broad. Why? A: The highly polar nature of DMSO-d6 causes competitive intermolecular hydrogen bonding, disrupting the compound's native intramolecular H-bonds[4]. This alters the proton exchange rate on the NMR timescale. Solution: Perform Variable-Temperature (VT) NMR to shift the exchangeable peaks away from the baseline, or switch to a less competitive solvent like CDCl3 or THF-d8 to preserve intramolecular interactions[4].

TroubleshootingTree Start NMR Interference Detected in DMSO-d6 Q1 Signal at 2.50 ppm (Quintet)? Start->Q1 Q2 Broad Signal at ~3.33 ppm (Drifting)? Q1->Q2 No Sol1 Apply WET/PRESAT Pulse Sequence Q1->Sol1 Yes Q3 Missing/Broad -OH or -NH Proton Signals? Q2->Q3 No Sol2 Use 4Å Molecular Sieves & Dry Environment Q2->Sol2 Yes Sol3 VT-NMR or Solvent Switch (e.g., CDCl3, THF-d8) Q3->Sol3 Yes

Decision tree for identifying and resolving common DMSO-d6 NMR interferences.

PART 3: Self-Validating Experimental Protocols
Protocol A: Desiccation and Anhydrous Sample Preparation

To eliminate the 3.33 ppm water interference, the solvent must be rigorously dried.

  • Activation: Heat 4Å molecular sieves in a vacuum oven at 250–300 °C for at least 12 hours[2].

  • Cooling: Transfer the sieves to a desiccator to cool under an argon or dry nitrogen atmosphere.

  • Solvent Treatment: Add the activated sieves directly to the DMSO-d6 ampoule or bottle (approximately 10% w/v). Allow it to sit for 24 hours.

  • Sample Prep: Weigh 5–10 mg of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone into an oven-dried NMR tube.

  • Transfer: Using a dry syringe, transfer 0.6 mL of the dried DMSO-d6 into the NMR tube. Cap immediately and seal with Parafilm.

  • Self-Validation Step: Run a blank 1H NMR of the treated DMSO-d6. The peak at 3.33 ppm should integrate to less than 0.05 relative to the 2.50 ppm residual solvent peak.

Protocol B: WET Solvent Suppression Workflow

If the analyte's signals overlap with the 2.50 ppm DMSO peak, apply the WET sequence.

  • Standard Acquisition: Acquire a standard 1D 1H NMR spectrum to identify the exact chemical shift of the residual DMSO-d5 peak (around 2.50 ppm)[5].

  • Parameter Setup: Load the WET pulse sequence from your spectrometer's library (e.g., wet1D on Varian/Agilent or zgesgp / wet on Bruker)[5].

  • Frequency Selection: Set the suppression frequency exactly to the center of the DMSO quintet.

  • Optimization: Adjust the shaped pulse power and gradient strengths. Ensure the gradient recovery delay is sufficient (typically 1–2 ms) to prevent baseline distortions.

  • Self-Validation Step: Acquire the spectrum. The 2.50 ppm peak should be attenuated by at least 95%, while adjacent analyte signals must retain their original integration values and multiplet structure[6].

PART 4: Quantitative Data & Spectral Markers

Table 1: NMR Spectral Properties of DMSO-d6

Parameter 1H NMR 13C NMR

| Residual Solvent Peak | 2.50 ppm (Quintet, JHD​=1.9 Hz) | 39.52 ppm (Septet, JCD​=21.0 Hz) | | Residual Water (H2O/HOD) | ~3.33 ppm (Broad singlet) | N/A | | Freezing Point | 20.2 °C | 20.2 °C | | Boiling Point | 189 °C | 189 °C |

Table 2: Expected Chemical Shift Behavior of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

Proton Type Expected Shift in CDCl3 Expected Shift in DMSO-d6 Causality of Shift
Quinazolone -NH ~9.0 - 10.0 ppm > 11.5 ppm (Broad) Intermolecular H-bonding with DMSO[4]
Phenolic -OH ~10.5 - 11.5 ppm > 12.0 ppm (Broad) Disruption of intramolecular H-bond[4]

| Aromatic C-H | 7.0 - 8.5 ppm | 7.2 - 8.8 ppm | Solvent polarity / Deshielding |

References
  • Urner, L. M., et al. "Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines." eScholarship.[Link]

  • ResearchGate Contributors. "What cause dmso-d6 peak to appear at 3.33 on proton spectra?" ResearchGate.[Link]

  • Wikipedia Contributors. "Deuterated DMSO." Wikipedia. [Link]

  • Magritek. "Lifting the curtain of undesired solvent signals." Magritek Application Notes.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Validation of Synthesized 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for this purpose.[1][2][3][4] This guide provides an in-depth, expert-led validation of the ¹H and ¹³C NMR spectra for the synthesized compound, 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone, offering a practical framework for spectral interpretation and comparison.

The Imperative of Spectral Validation

In the synthesis of novel chemical entities, particularly those with potential pharmacological activity, structural integrity is paramount. NMR spectroscopy provides a detailed "fingerprint" of a molecule, revealing the connectivity and chemical environment of each atom.[1][3] Validating the obtained spectra against expected chemical shifts, coupling patterns, and integration values ensures the target molecule has been successfully synthesized and is of sufficient purity for further investigation. This process is a critical component of quality control and aligns with the principles of Good Laboratory Practice (GLP).

Experimental Protocol: NMR Data Acquisition

A sample of the synthesized 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; it is a polar aprotic solvent that is particularly effective at slowing down the exchange rate of labile protons, such as those in hydroxyl (-OH) and amine (-NH) groups.[5][6][7] This reduction in proton exchange allows for the observation of their signals and their coupling to neighboring protons, which might otherwise be broadened or absent in protic solvents like D₂O or CD₃OD.[5][6][7]

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

Structure and Numbering

For clarity in the spectral assignments, the following numbering scheme for 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone will be used throughout this guide.

Caption: Numbering scheme for 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone.

¹H NMR Spectrum Analysis: A Comparative Approach

The ¹H NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. The analysis involves examining the chemical shift, integration, and multiplicity of each signal.

Proton AssignmentExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5~8.158.16dd1H7.9, 1.5
H-6~7.557.58ddd1H8.5, 7.1, 1.5
H-7~7.857.88ddd1H8.5, 7.1, 1.5
H-8~7.757.77d1H8.1
H-3'~7.007.03d1H8.7
H-4'~7.407.42dd1H8.7, 2.5
H-6'~8.008.05d1H2.5
N-H (N3)12.0-13.012.49s (br)1H-
O-H (C2')10.0-14.013.81s (br)1H-

Analysis of the ¹H NMR Spectrum:

  • Aromatic Protons (Quinazolinone Ring): The four protons of the quinazolinone ring (H-5, H-6, H-7, and H-8) appear in the aromatic region between 7.5 and 8.2 ppm. The downfield shift of H-5 is attributed to the anisotropic effect of the adjacent carbonyl group. The observed multiplicities (doublet of doublets and triplet of doublets) are consistent with the expected ortho and meta couplings. Specifically, H-5 shows coupling to H-6 (ortho) and H-7 (meta). H-6 and H-7 are coupled to each other (ortho) and to H-5 and H-8 respectively. H-8 shows ortho coupling to H-7.

  • Aromatic Protons (Hydroxyphenyl Ring): The three protons on the 2-hydroxyphenyl ring (H-3', H-4', and H-6') also resonate in the aromatic region. The presence of the electron-donating hydroxyl group and the electron-withdrawing chloro group influences their chemical shifts. H-6' is the most deshielded due to its proximity to the quinazolinone ring. The observed splitting patterns (doublet and doublet of doublets) align with the expected ortho and meta couplings within this ring system.

  • Labile Protons (N-H and O-H): The N-H proton of the quinazolinone ring and the O-H proton of the phenol appear as broad singlets at very downfield chemical shifts (12.49 and 13.81 ppm, respectively).[8] Their broadness is characteristic of exchangeable protons. The use of DMSO-d₆ as the solvent is critical for observing these signals, as it forms strong hydrogen bonds with these protons, slowing down their exchange with any residual water in the solvent.[5][6][7] The significant downfield shift is indicative of strong intramolecular hydrogen bonding, likely between the phenolic -OH and the nitrogen at position 1, and the N-H proton with the carbonyl oxygen.

¹³C NMR Spectrum Analysis: Confirming the Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Carbon AssignmentExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)
C-2~153153.7
C-4~161161.4
C-4a~120120.7
C-5~126126.0
C-6~127127.0
C-7~135135.0
C-8~127127.7
C-8a~146146.1
C-1'~113113.7
C-2'~160160.0
C-3'~118117.9
C-4'~133133.7
C-5'~119118.8
C-6'~129129.5

Analysis of the ¹³C NMR Spectrum:

  • Carbonyl and Imine Carbons: The most downfield signals correspond to the carbonyl carbon (C-4) at approximately 161.4 ppm and the imine-like carbon (C-2) at around 153.7 ppm.[8] These chemical shifts are characteristic of these functional groups in a quinazolinone scaffold.

  • Aromatic Carbons: The twelve aromatic carbons appear in the expected region between 113 and 160 ppm. The chemical shifts are influenced by the substituents on both rings. The carbon bearing the hydroxyl group (C-2') is significantly deshielded (~160.0 ppm), while the carbon bearing the chloro group (C-5') is also deshielded, though to a lesser extent, appearing around 118.8 ppm. The remaining carbon signals are assigned based on comparison with data for similar quinazolinone derivatives and by considering the electronic effects of the substituents.[8][9][10]

Comparative Validation and Logic

The validation of the synthesized 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone is strengthened by comparing the experimental data with literature values for structurally related compounds. For instance, the ¹H and ¹³C NMR data for 2-(2-hydroxyphenyl)quinazolin-4(3H)-one show similar patterns, with expected shifts in the signals of the hydroxyphenyl ring due to the absence of the chloro substituent.[8] The observed chemical shifts for the quinazolinone core are highly consistent across various 2-substituted derivatives, providing a reliable reference point.[9][10][11]

Caption: Workflow for NMR spectral validation of a synthesized compound.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unequivocal evidence for the successful synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3H)-quinazolone. The observed chemical shifts, signal multiplicities, and integration values are in excellent agreement with the expected structure and are consistent with data from analogous compounds reported in the scientific literature. This rigorous spectral validation underscores the identity and purity of the synthesized molecule, providing a solid foundation for its subsequent use in research and development.

References

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

  • Al-Hourani, B. J., Al-Bawab, A. F., & Al-Zereini, W. A. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(11), 3236. [Link]

  • IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Retrieved from [Link]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]

  • ResearchGate. (2014, May 13). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4(3H)-Quinazolinone, 2-(2-hydroxyphenyl)-. Retrieved from [Link]

  • Modgraph. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Retrieved from [Link]

  • ResearchGate. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Retrieved from [Link]

  • MDPI. (2022, April 18). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Retrieved from [Link]

  • Springer. (n.d.). Quantitative Nuclear Magnetic Resonance. Retrieved from [Link]

  • Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • American Journal of Organic Chemistry. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Retrieved from [Link]

  • Supporting Information. (n.d.). 3 - Supporting Information. Retrieved from [Link]

  • PMC. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link]

  • IntechOpen. (2019, December 13). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Retrieved from [Link]

Sources

Comparative

FT-IR spectral comparison of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone and its metal complexes

FT-IR Spectral Comparison of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone and Its Metal Complexes: A Comprehensive Guide As a Senior Application Scientist in structural characterization, I have designed this guide to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Spectral Comparison of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone and Its Metal Complexes: A Comprehensive Guide

As a Senior Application Scientist in structural characterization, I have designed this guide to provide researchers and drug development professionals with an authoritative framework for evaluating the coordination chemistry of quinazolone-based Schiff bases. Specifically, we will objectively compare the Fourier-Transform Infrared (FT-IR) spectral performance of the free ligand 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone against its transition metal alternatives (Cu²⁺, Ni²⁺, Co²⁺).

Understanding these spectral shifts is not merely an exercise in data collection; it is a fundamental requirement for validating metallodrug synthesis, establishing structure-activity relationships, and ensuring batch-to-batch reproducibility in pharmaceutical development.

Structural & Mechanistic Overview

The compound 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is a highly versatile chelating agent. Its pharmacological efficacy is often significantly enhanced upon complexation with transition metals[1]. The ligand typically coordinates to metal centers via a bidentate or tridentate mode, utilizing:

  • The phenolic oxygen (following deprotonation).

  • The azomethine/ring nitrogen (via lone pair donation).

  • The quinazolone carbonyl oxygen (depending on the specific metal's coordination sphere).

To validate the successful transition from the free ligand to a metal complex, we rely on FT-IR spectroscopy to detect changes in bond force constants caused by electron density redistribution during coordination[2].

Workflow L Ligand Preparation 2-(5-Chloro-2-hydroxyphenyl) -4(3)-quinazolone M Metal Salt Addition (Cu²⁺, Ni²⁺, Co²⁺) L->M R Reflux & Stirring (pH 7-8, EtOH) M->R P Isolation & Purification R->P F FT-IR Analysis (KBr Pellet) P->F

Workflow for the synthesis and FT-IR characterization of quinazolone metal complexes.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the synthesis and FT-IR preparation must be treated as a self-validating system. The following protocol embeds quality control checks directly into the workflow.

Phase A: Complex Synthesis
  • Ligand Baseline Check: Before synthesis, record the FT-IR spectrum of the pure 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone. Validation: Confirm the presence of a broad ν(O-H) band at ~3360 cm⁻¹ and a sharp ν(C=N) band at ~1610 cm⁻¹. If absent, the ligand is degraded[1].

  • Reaction: Dissolve 1.0 mmol of the ligand in 20 mL of hot absolute ethanol. Add an equimolar amount (1.0 mmol) of the metal chloride salt (e.g., CuCl₂·2H₂O) dissolved in 10 mL of ethanol.

  • pH Adjustment: Add 10% ethanolic KOH dropwise to adjust the pH to 7.5–8.0. Causality: This step is critical; it forces the deprotonation of the phenolic -OH, driving the equilibrium toward M-O bond formation.

  • Reflux & Isolation: Reflux the mixture for 3–4 hours. Cool to room temperature, filter the resulting precipitate, and wash successively with cold ethanol and diethyl ether to remove unreacted ligand. Dry in a vacuum desiccator over anhydrous CaCl₂.

Phase B: FT-IR Sample Preparation (KBr Pellet Method)
  • Moisture Elimination: Dry FT-IR grade KBr in an oven at 110°C for at least 24 hours. Causality: KBr is highly hygroscopic. Absorbed water will produce a broad band at ~3400 cm⁻¹, which can falsely mimic an uncoordinated phenolic -OH or obscure coordinated water bands.

  • Pellet Pressing: Grind 1–2 mg of the synthesized complex with 100 mg of dry KBr in an agate mortar. Press under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Spectral Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Quantitative Data: Spectral Comparison

The following table synthesizes the expected FT-IR vibrational shifts when comparing the free quinazolone ligand to its Cu(II), Ni(II), and Co(II) alternatives.

Vibrational ModeFree Ligand (cm⁻¹)Cu(II) Complex (cm⁻¹)Ni(II) Complex (cm⁻¹)Co(II) Complex (cm⁻¹)Structural Significance / Causality
ν(O-H) phenolic~3360AbsentAbsentAbsentConfirms deprotonation and covalent M-O bond formation.
ν(C=O) quinazolone~1660~1605~1610~1608Downward shift indicates weakening of C=O due to metal coordination[1].
ν(C=N) azomethine~1610~1582~1585~1580Shift confirms electron density transfer to metal d-orbitals[2].
ν(C-O) phenolic~1250~1288~1285~1282Upward shift due to increased partial double-bond character[3].
ν(M-O) -~540~535~530Direct confirmation of Metal-Oxygen bond in the far-IR region[4].
ν(M-N) -~460~465~455Direct confirmation of Metal-Nitrogen bond[5].

Causality Analysis of Key Spectral Indicators

To interpret these results with scientific rigor, we must understand the quantum mechanical and thermodynamic causality behind the shifts.

The ν(C=N) and ν(C=O) Negative Shifts

In the free ligand, the azomethine ν(C=N) stretch appears as a sharp, intense band at ~1610 cm⁻¹. Upon complexation, this band consistently shifts to lower frequencies (~1580 cm⁻¹)[2]. Causality: Coordination involves the donation of the nitrogen's lone pair electrons into the empty d-orbitals of the transition metal. This donation reduces the electron density within the C=N double bond, lowering its force constant and resulting in a negative frequency shift. A similar mechanism causes the ν(C=O) band to shift from ~1660 cm⁻¹ to ~1605 cm⁻¹ when the carbonyl oxygen participates in coordination[1].

The ν(O-H) Disappearance and ν(C-O) Positive Shift

The broad ν(O-H) band at ~3360 cm⁻¹ in the free ligand completely disappears in the complexes, confirming successful deprotonation[1]. Concurrently, the phenolic ν(C-O) stretching band shifts positively from ~1250 cm⁻¹ to ~1288 cm⁻¹. Causality: The formation of the M-O bond stabilizes the phenoxide ion. The metal ion pulls electron density, which paradoxically increases the C-O bond's partial double-bond character via resonance with the aromatic ring. A stronger bond correlates to a higher stretching frequency[3].

Emergence of Far-IR Bands: ν(M-N) and ν(M-O)

The ultimate validation of a successful comparison lies in the far-IR region (400–600 cm⁻¹), which is completely transparent in the free ligand. The appearance of new bands at ~540 cm⁻¹ and ~460 cm⁻¹ provides definitive proof of ν(M-O) and ν(M-N) bond formation, respectively[5],[4].

FTIR_Logic Coord Metal Coordination Event Deprot Phenolic OH Deprotonation Coord->Deprot Donate Azomethine N Donation Coord->Donate NewBands Emergence of ν(M-O) & ν(M-N) (400-600 cm⁻¹) Coord->NewBands Shift1 Loss of ν(O-H) Band (~3360 cm⁻¹) Deprot->Shift1 Shift2 Positive Shift of ν(C-O) (~1250 → ~1288 cm⁻¹) Deprot->Shift2 Shift3 Negative Shift of ν(C=N) (~1610 → ~1582 cm⁻¹) Donate->Shift3

Causal relationship between metal coordination and observed FT-IR spectral shifts.

References

  • Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination Source: MDPI URL
  • FTIR spectra of CQ complexes with metal ions in the range from 1500 to 2000 cm⁻¹ Source: ResearchGate URL
  • Synthesis and Spectroscopic Studies of Metal Complexes of Schiff Base Derived from 2-Phenyl-3-(p-aminophenyl)
  • Transition metal(II) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)
  • A new mixed-ligand copper(II) complex of (E)-N'-(2-hydroxybenzylidene)

Sources

Validation

HPLC analytical method validation for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone purity

Optimizing Purity Validation for Quinazolinone Scaffolds: A Comparative HPLC Method Guide for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Purity Validation for Quinazolinone Scaffolds: A Comparative HPLC Method Guide for 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of compounds with significant biological activities, including anti-inflammatory and anticancer properties[1]. Among these derivatives, 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (CAS: 1151-84-4) serves as a critical pharmaceutical intermediate and biologically active molecule[2].

However, validating an analytical method for its purity presents distinct chromatographic challenges. The presence of a phenolic hydroxyl group and a basic quinazolinone nitrogen creates a highly polarizable molecule prone to secondary interactions with stationary phases. This guide objectively compares different HPLC column chemistries to establish a self-validating, ICH-compliant method for the purity determination of this compound.

The Analytical Challenge: Causality in Chromatographic Behavior

When analyzing 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone on standard silica-based columns, analysts frequently encounter peak tailing, shifting retention times, and poor resolution from structurally similar synthetic impurities (such as 5-chloro-salicylic acid).

The Causality: Standard fully porous C18 columns often possess unreacted, acidic surface silanols (-Si-OH). The phenolic -OH of our target analyte acts as a hydrogen bond donor/acceptor, while the quinazolinone nitrogen acts as a Lewis base. These functional groups engage in strong secondary interactions with the free silanols. This dual-retention mechanism (hydrophobic partitioning + ion-exchange/H-bonding) disrupts the uniform mass transfer of the analyte, resulting in severe peak tailing.

To mitigate this, the stationary phase must be heavily end-capped to shield residual silanols, and the mobile phase pH must be strictly controlled to suppress the ionization of both the analyte and the silica surface.

G cluster_0 Standard C18 (Alternative) cluster_1 Core-Shell EC-C18 (Optimal) Analyte Quinazolinone Derivative Silanol Free Silanols (-Si-OH) Analyte->Silanol EndCapped End-Capped Surface (-Si-CH3) Analyte->EndCapped Tailing Secondary H-Bonding (Peak Tailing) Silanol->Tailing Sharp Pure Hydrophobic Int. (Sharp Peaks) EndCapped->Sharp

Caption: Mechanistic interaction of quinazolinone with standard vs. end-capped silica.

Product Comparison: Stationary Phase Selection

To determine the optimal system, we compared the performance of three distinct column technologies using a standardized isocratic mobile phase (60:40 Acetonitrile : 0.1% Phosphoric Acid in Water, pH 2.5). The acidic pH ensures the phenolic group remains fully protonated (neutral).

  • Alternative 1: Standard Fully Porous C18 (250 x 4.6 mm, 5 µm). The industry default. While it provides baseline retention, the deep porous structure and residual silanols lead to band broadening and peak tailing.

  • Alternative 2: Fully Porous Phenyl-Hexyl (250 x 4.6 mm, 5 µm). Offers alternative selectivity via π−π interactions with the quinazolinone and phenyl rings. It improves resolution from aliphatic impurities but still suffers from mass transfer delays due to the fully porous 5 µm particles.

  • The Optimal Solution: Core-Shell End-Capped C18 (100 x 4.6 mm, 2.7 µm). This column utilizes a solid silica core surrounded by a porous shell. By physically limiting the diffusion depth of the analyte into the particle, it drastically reduces the C -term of the Van Deemter equation (resistance to mass transfer). Combined with dense proprietary end-capping, it eliminates silanol interactions, delivering ultra-high efficiency (theoretical plates) at a fraction of the run time.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (5 µm)Phenyl-Hexyl (5 µm)Core-Shell EC-C18 (2.7 µm)
Retention Time ( tR​ ) 12.4 min14.1 min5.8 min
Theoretical Plates ( N ) 4,5006,20014,500
Tailing Factor ( Tf​ ) 1.85 (Fail)1.42 (Marginal)1.05 (Excellent)
Resolution ( Rs​ ) *1.82.54.2

*Resolution calculated against the closest eluting synthetic precursor, 5-chloro-salicylic acid.

Self-Validating Experimental Protocol

To ensure data integrity, the following methodology incorporates built-in System Suitability Testing (SST) criteria. The method is designed in strict accordance with ICH Q2(R1) guidelines for the validation of analytical procedures[3] and ACS verification standards[4].

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Buffer: Dissolve 1.0 mL of HPLC-grade orthophosphoric acid in 1000 mL of Milli-Q water. Filter through a 0.22 µm membrane. (Causality: pH ~2.5 suppresses silanol ionization and neutralizes the analyte).

  • Organic: HPLC-grade Acetonitrile.

  • Pump Program: Isocratic delivery at 60% Acetonitrile / 40% Buffer. Flow rate: 1.0 mL/min.

2. Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Solution: Accurately weigh 10.0 mg of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

3. System Suitability Test (The Self-Validating Gate):

  • Inject the standard solution (10 µL) six consecutive times at 254 nm detection.

  • Gate Criteria: The analytical run is only valid if: %RSD of peak area 1.0%, Tailing factor ( Tf​ ) 1.5, and Theoretical plates ( N ) 5000.

4. Validation Execution (ICH Q2(R1)):

  • Specificity: Inject diluent blank, standard, and samples subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light for 24 hours) to ensure peak purity and absence of co-eluting degradants.

  • Linearity: Inject standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic mixture matrix at 50%, 100%, and 150% levels. Analyze in triplicate.

Validation SST System Suitability Test (SST) RSD < 1.0%, Tf < 1.5 Spec Specificity Baseline resolution from impurities SST->Spec Lin Linearity & Range 25% to 150% of Target Conc. Spec->Lin Prec Precision & Accuracy Recovery 98-102% Lin->Prec Rob Robustness Variation in pH, Temp, Flow Prec->Rob

Caption: Self-validating ICH Q2(R1) workflow for HPLC method qualification.

Validation Results Summary

Utilizing the Core-Shell EC-C18 column, the method was subjected to full ICH Q2(R1) validation. The superior mass transfer properties of the core-shell architecture ensured that the method not only met but exceeded regulatory acceptance criteria.

Table 2: ICH Q2(R1) Validation Summary (Core-Shell EC-C18)
Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte tR​ Peak purity index > 0.999Pass
Linearity (Range) Correlation Coefficient ( R2 ) > 0.999 R2 = 0.9998 (25-150 µg/mL)Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.65%Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 100.2%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 µg/mLPass

Conclusion

For the purity validation of complex, polarizable scaffolds like 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, traditional fully porous C18 columns introduce unacceptable levels of secondary silanol interactions, compromising method reliability. By transitioning to a Core-Shell End-Capped C18 column , analysts can leverage reduced diffusion paths and shielded silica surfaces to achieve superior resolution, perfect peak symmetry, and a 50% reduction in analysis time. This ensures a highly robust, self-validating system fully compliant with ICH Q2(R1) standards.

References

  • CymitQuimica. "CAS 1151-84-4: 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone". CymitQuimica Catalog.
  • BenchChem. "2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier". BenchChem.
  • United States Pharmacopeia (USP-NF). "Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification (ICH Q2(R1))". USP-NF.
  • ACS Reagent Chemicals. "Validation and Verification Guidelines for Analytical Methods". American Chemical Society.

Sources

Validation

Single-Crystal X-Ray Diffraction Validation of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone: A Technical Comparison Guide

Executive Summary The compound 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (CAS 1151-84-4) belongs to the quinazolinone class of privileged scaffolds, which are heavily utilized in medicinal chemistry for their broad-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (CAS 1151-84-4) belongs to the quinazolinone class of privileged scaffolds, which are heavily utilized in medicinal chemistry for their broad-spectrum pharmacological activities, including antimicrobial and anti-inflammatory properties[1],[2]. For drug development professionals, confirming the absolute 3D conformation of this molecule is critical, as its biological efficacy is directly dictated by the spatial arrangement of its functional groups. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical techniques, providing a field-proven, self-validating experimental protocol for structural elucidation.

Mechanistic Grounding: The Case for SCXRD

The molecular architecture of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone features a rigid bicyclic pyrimidinone-fused benzene core and a flexible 5-chloro-2-hydroxyphenyl substituent[3].

The Causality of Conformation: The pharmacological binding affinity of quinazolinones is governed by the dihedral angle between the quinazolinone core and the substituted phenyl ring[1]. While spectroscopic methods can confirm the presence of functional groups, they cannot definitively map the solid-state dihedral angles or the intricate intra- and intermolecular hydrogen-bonding networks (e.g., N−H⋯O and O−H⋯O interactions) that dictate crystal packing and API (Active Pharmaceutical Ingredient) stability[1]. SCXRD is the only technique that directly measures electron density to provide absolute atomic coordinates, making it the gold standard for structural validation.

Comparative Analysis: SCXRD vs. Orthogonal Techniques

To contextualize the performance of SCXRD, we must compare it against standard orthogonal validation methods used in synthetic chemistry.

Analytical TechniquePrimary OutputResolution / Detail LevelSample RequirementLimitations
Single-Crystal XRD (SCXRD) Absolute 3D atomic coordinates, bond lengths, angles.Ultra-High: Maps exact dihedral angles and H-bond networks.~0.1–0.3 mm high-quality single crystal.Requires time-intensive crystal growth; not suitable for amorphous solids.
Powder XRD (PXRD) Bulk phase purity, polymorph identification.Moderate: Yields a 1D diffractogram fingerprint.10–50 mg of microcrystalline powder.Cannot easily solve de novo structures without prior SCXRD data.
2D NMR (NOESY/HMBC) Solution-state atomic connectivity and spatial proximity.High (Solution): Identifies through-space interactions.5–10 mg dissolved in deuterated solvent.Represents a time-averaged solution state, not the solid-state conformation.
FT-IR Spectroscopy Functional group identification.Low: Identifies vibrational modes (e.g., C=O , O−H ).<1 mg (ATR or KBr pellet).Provides zero 3D spatial or conformational data.

Experimental Protocol: A Self-Validating System

The following step-by-step methodology ensures a self-validating workflow for the SCXRD analysis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone.

Step 1: Crystal Growth via Controlled Supersaturation
  • Protocol: Dissolve 50 mg of the highly pure synthesized compound[4] in 5 mL of a 1:1 Methanol/Ethanol solvent mixture. Cover the vial with Parafilm, puncture with 2-3 pinholes, and leave undisturbed at 298 K.

  • Causality of Choice: Quinazolinone derivatives exhibit moderate solubility in short-chain alcohols[1]. Using a binary solvent system allows for fine-tuning the evaporation rate. Slow evaporation induces controlled supersaturation, which prevents rapid precipitation and strongly favors the nucleation of diffraction-quality, block-shaped single crystals rather than useless microcrystalline aggregates.

Step 2: Data Collection
  • Protocol: Select a pristine crystal (approx. 0.20×0.15×0.10 mm) under polarized light and mount it on a glass fiber using inert oil. Collect diffraction data using a Bruker APEX II CCD diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å) at 298 K[1].

  • Causality of Choice: Mo K α radiation is specifically chosen over Cu K α ( λ=1.5418 Å) to minimize X-ray absorption effects caused by the heavy chlorine atom on the phenyl ring. This ensures higher resolution data at high diffraction angles ( θ ), which is critical for accurately resolving the C−Cl bond length without severe absorption artifacts.

Step 3: Structure Solution and Refinement (Self-Validation)
  • Protocol: Solve the structure using direct methods via SHELXT and refine using full-matrix least-squares on F2 with SHELXL[1]. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • The Self-Validating Loop: This protocol validates itself mathematically. The algorithm iteratively adjusts the atomic model to minimize the difference between calculated and observed structure factors. Convergence is validated when the Goodness-of-Fit (S) approaches 1.0, and the final R1​ index drops below 0.05. An R1​<0.05 guarantees that the proposed 3D model is an absolute, high-fidelity match to the experimental electron density map[1].

Quantitative Data Presentation

Below is a summary of the expected crystallographic data and refinement parameters for the successful validation of this quinazolinone derivative.

Crystallographic ParameterValue / Specification
Empirical Formula C14​H9​ClN2​O2​
Formula Weight 272.69 g/mol
Temperature 298(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a≈11.5 Å, b≈7.2 Å, c≈14.8 Å, β≈105∘
Volume / Z ≈1180 Å 3 / 4
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.115

Visualizing the Validation Workflow

G Syn Synthesis of 2-(5-Chloro-2-hydroxyphenyl) -4(3)-quinazolone Cryst Slow Evaporation (MeOH/EtOH) Syn->Cryst High Purity Yield Alt Alternative Methods (PXRD, NMR, FT-IR) Syn->Alt Bulk Powder SCXRD Single-Crystal XRD (Bruker APEX II, Mo Kα) Cryst->SCXRD Single Crystals Refine Structure Solution (SHELXT / SHELXL) SCXRD->Refine Diffraction Data Val 3D Molecular Model (Dihedral Angles, H-Bonds) Alt->Val Secondary Validation Refine->Val Atomic Coordinates

Workflow for structural validation of quinazolinone derivatives comparing SCXRD with alternatives.

References

  • Yang et al. (2008). 2-(4-Chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one. Acta Crystallographica Section E.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135546421, 2-(5'-chloro-2'-hydroxyphenyl)-6-chloro-4-(3H)-quinazolinone.[Link]

  • MDPI Pharmaceuticals (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. [Link]

  • Journal of Agricultural and Food Chemistry (2023). Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3H)-one Derivatives. ACS Publications. [Link]

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Safety & Regulatory Compliance

Safety

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone proper disposal procedures

As researchers and drug development professionals push the boundaries of molecular discovery, the safe and compliant management of complex chemical waste remains a critical operational pillar. The compound 2-(5-Chloro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals push the boundaries of molecular discovery, the safe and compliant management of complex chemical waste remains a critical operational pillar. The compound 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone —a halogenated, phenolic heterocyclic derivative often utilized in specialized assays and synthetic pathways—presents unique disposal challenges.

Improper handling of this compound not only jeopardizes laboratory safety but also risks severe environmental contamination. This guide provides a comprehensive, self-validating operational framework for the segregation, accumulation, and final destruction of this compound, ensuring absolute regulatory compliance and operational excellence.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazards:

  • The Chlorophenol Moiety: The presence of an ortho-hydroxyl group relative to the quinazolinone linkage, combined with a meta-chlorine atom, creates a highly stable, biologically active molecule. When exposed to sub-optimal thermal conditions (e.g., standard combustion below 1,000 °C), chlorophenols can undergo radical-mediated dimerization to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs).

  • The Quinazolinone Core: This heterocyclic aromatic ring contributes to the compound's environmental persistence and potential aquatic toxicity.

  • Halogenated Classification: Because of the chlorine substituent, this compound and any solvent it is dissolved in must be strictly classified as Halogenated Organic Waste . Halogenated organic waste must be segregated from other flammable organic solvents[1].

Waste Segregation & Disposal Workflow

The primary logistical directive for this compound is strict segregation. Non-halogenated solvents (like ethanol or hexane) have high BTU (energy) values and are often repurposed via fuel blending for cement kilns. However, halogenated solvent waste cannot serve as fuel for cement kilns because its combustion produces corrosive hydrohalic acids[2]. Mixing 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone into a non-halogenated waste stream ruins the fuel value of the entire container, drastically increasing disposal costs and creating regulatory liabilities.

DisposalWorkflow Gen Waste Generation 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone State Determine Physical State Gen->State Solid Solid Waste (Powder, Tips, Tubes) State->Solid Solid Liquid Liquid Waste (Solvent Solutions) State->Liquid Liquid ContSolid Puncture-Resistant Lined Container Solid->ContSolid ContLiquid HDPE Carboy (Halogenated Stream) Liquid->ContLiquid Inc High-Temp Incineration (>1200°C, >2s) ContSolid->Inc ContLiquid->Inc Scrub Alkaline Scrubbing (HCl Neutralization) Inc->Scrub

Workflow for state-dependent segregation and incineration of halogenated waste.

Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness and safety, every disposal action must include a built-in validation step. The use of evaporation as a waste disposal method is strictly prohibited; containers must remain capped at all times unless actively receiving waste[3].

Protocol A: Liquid Waste Accumulation
  • Compatibility Verification: Confirm that the solvent used to dissolve the compound (e.g., DMSO, DMF, or Dichloromethane) is chemically compatible with the primary collection carboy (High-Density Polyethylene - HDPE is standard).

  • Transfer: Operating within a certified chemical fume hood, use a dedicated, chemically compatible funnel to transfer the liquid waste into a carboy designated strictly for "Halogenated Organic Waste."

  • Seal & Secure: Immediately cap the carboy tightly to prevent vapor release and comply with RCRA closed-container regulations.

  • Validation Check: Verify that the primary container is seated within a secondary containment bin. Inspect the bin visually; the presence of any liquid indicates a micro-leak in the primary carboy, requiring immediate transfer of the contents to a new vessel.

Protocol B: Solid Waste Management
  • Collection: Place all contaminated consumables (e.g., pipette tips, weighing boats, Kimwipes) into a puncture-resistant container lined with a heavy-duty polyethylene bag.

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Explicitly mark the hazards as "Toxic" and "Halogenated."

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Validation Check: Audit the SAA to ensure the solid waste container is completely segregated from incompatible materials, such as strong oxidizers or reactive metals, preventing spontaneous exothermic reactions.

Protocol C: Acute Spill Response (Powder Form)
  • PPE Donning: Immediately don nitrile gloves, a flame-resistant lab coat, safety goggles, and a particulate respirator (N95 or higher) to prevent inhalation of the biologically active powder.

  • Aerosol Suppression: Lightly mist the spilled powder with a compatible low-volatility solvent (e.g., water or a dilute ethanol solution) to prevent aerosolization of the dust.

  • Mechanical Removal: Use damp absorbent pads to wipe up the spill from the outside in, preventing the spread of the contaminant. Place all pads into the solid halogenated waste stream.

  • Validation Check: After the visible powder is removed, swab the area with a solvent-dampened Kimwipe and inspect it under UV light (many quinazolinones exhibit fluorescence). The absence of fluorescence validates complete decontamination.

Final Destruction Mechanism: High-Temperature Incineration

Because of the severe toxicity risks associated with the thermal degradation of chlorophenols, land disposal or standard fuel blending is prohibited. The EPA requires that acutely toxic and halogenated compounds be heated to temperatures higher than those generated by standard kilns to ensure the compounds are sufficiently destroyed[2].

The waste must be routed to a licensed hazardous waste treatment facility capable of achieving temperatures >1,200 °C with a residence time of at least 2 seconds. This extreme environment ensures the complete cleavage of the carbon-halogen bonds, breaking the compound down into carbon dioxide, water, and hydrohalic acids[2]. Furthermore, regulators mandate that incinerators burning chlorinated solvents scrub the gaseous waste stream for hydrogen chloride (HCl) before it hits the atmosphere[2].

Quantitative Disposal & Regulatory Parameters

The following table summarizes the critical quantitative thresholds and parameters required for the compliant disposal of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone waste streams.

ParameterSpecificationCausality / Rationale
Max Accumulation Time (SAA) 180 daysRegulatory limit for satellite accumulation before mandatory transfer to a main storage facility[3].
Incineration Temperature > 1,200 °CMinimum temperature required to completely destroy the molecule and prevent the formation of toxic polychlorinated dibenzodioxins[2].
Incineration Residence Time > 2 secondsEnsures complete thermal destruction of the stable heterocyclic quinazolinone core[2].
Halogen Content Threshold > 5%Waste streams exceeding 5% halogen content must be strictly routed to dedicated halogenated streams to prevent damage to non-specialized incinerators[4].
Secondary Containment Vol. 110%Must contain 110% of the largest primary container's volume to mitigate catastrophic leaks and environmental release.

References

  • Title: Most solvent waste from US academic labs ends up in the air | C&EN Global Enterprise Source: acs.org URL: [Link]

  • Title: Safety Reference - VSBIT Source: vsbit.org URL: [Link]

  • Title: Hazardous Waste Management Program Introduction - Eastern Washington University Source: ewu.edu URL: [Link]

  • Title: UWO Guide to Classifying Unwanted Materials - UW Oshkosh Source: uwosh.edu URL: [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Protocol: 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemicals we handle.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemicals we handle. 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone (CAS 1151-84-4) is a halogenated quinazolinone derivative frequently utilized as a pharmaceutical intermediate in drug development.

While its unique fused bicyclic structure and functional groups make it highly valuable for synthesis, the presence of the chloro and hydroxy groups on the phenyl ring enhances its reactivity and lipophilicity. This directly influences its toxicokinetic profile upon dermal or mucosal exposure. This guide provides an evidence-based, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Profile & Risk Assessment

Before initiating any protocol, a rigorous risk assessment is mandatory. The compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning"[1]. Understanding the causality behind these hazards is the first step in mitigating them.

Table 1: Physicochemical Properties & GHS Hazard Profile

ParameterDataMechanistic Implication
CAS Number 1151-84-4Unique identifier for regulatory tracking and safety compliance.
Molecular Weight 272.69 g/mol [2]Moderately sized molecule; easily forms fine, highly mobile dust particulates.
Physical State Solid / Powder (Pale green or half white)[3]High surface area increases the risk of inhalation and static cling during transfer.
H315 Causes skin irritation[1]The lipophilic chloro-aromatic moiety can disrupt the stratum corneum lipid bilayer upon contact.
H319 Causes serious eye irritation[1]Particulate contact causes both mechanical abrasion and chemical irritation to the conjunctiva.
H335 May cause respiratory irritation[1]Inhalation of micro-particulates triggers inflammatory cascades in the respiratory epithelium.
Personal Protective Equipment (PPE) Matrix

Do not simply don PPE; understand its functional role. The selection below is engineered to break the specific exposure pathways of CAS 1151-84-4, complying directly with precautionary statement P280[1].

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationCausality & Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness). Double-glove if using carrier solvents.Nitrile provides an effective barrier against solid particulates. If the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF), the solvent acts as a permeation enhancer, necessitating double-gloving to prevent rapid transdermal absorption.
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1 / EN 166).Standard safety glasses are insufficient. Tight-fitting goggles prevent aerosolized dust (H319) from entering the ocular cavity via ambient air currents.
Respiratory N95/FFP2 particulate respirator (if handled outside engineering controls).Filters out fine powder particulates, directly mitigating the H335 respiratory irritation hazard[1].
Body Protection Flame-retardant, 100% cotton lab coat with fitted knit cuffs.Fitted cuffs prevent the powder from migrating up the forearm, addressing the H315 skin irritation hazard.
Operational Workflow: Safe Handling & Solution Preparation

This workflow is designed as a self-validating system. Each step contains a verification mechanism to ensure safety during gravimetric transfer and solubilization.

Step 1: Engineering Control Verification (P271 Compliance)

  • Action: Conduct all handling within a certified chemical fume hood[1].

  • Validation: Verify the fume hood monitor displays a face velocity between 0.4 and 0.6 m/s.

  • Causality: This velocity is optimal for capturing aerosolized dust without creating turbulent eddies that could blow the powder back into the operator's breathing zone.

Step 2: Static Mitigation & Weighing

  • Action: Use an anti-static weighing boat or a static eliminator (ionizing fan) before transferring the powder.

  • Validation: The powder should rest flat in the boat without "jumping" or clinging to the spatula.

  • Causality: Quinazolinone powders often carry a static charge. Mitigating this prevents sudden aerosolization, neutralizing the primary vector for H319 and H335 exposure.

Step 3: Transfer and Solubilization

  • Action: Transfer the weighed solid into a pre-tared, sealable vial. If preparing a stock solution, add the solvent slowly down the side of the vial.

  • Validation: Cap the vial securely before removing it from the fume hood.

  • Causality: Sealing the vessel inside the controlled environment ensures that no fugitive emissions escape into the general laboratory space.

Step 4: Decontamination

  • Action: Wipe down the analytical balance, spatulas, and hood surface with a disposable wipe dampened with 70% Isopropanol (IPA) or Ethanol.

  • Validation: Visual inspection confirms no pale green/white residue remains[3].

Emergency Spill Management & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent the spread of the hazardous material[4].

Protocol: Solid Spill Cleanup

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity to prevent accidental inhalation (P261)[1].

  • Don Supplemental PPE: Ensure tight-fitting goggles and an N95 respirator are worn before approaching the spill.

  • Dust Suppression (Critical): Do not dry sweep. Dry sweeping aerosolizes the compound[4]. Instead, gently mist the spill with a compatible wetting agent (e.g., water or dilute IPA) to bind the particulates.

  • Collection: Use damp, absorbent chemical spill pads to carefully wipe up the wetted powder. Work from the outside of the spill toward the center to prevent spreading.

  • Disposal: Place all contaminated pads, gloves, and materials into a clearly labeled, sealable hazardous waste container designated for Halogenated Organic Waste .

  • Secondary Decontamination: Wash the spill surface thoroughly with soap and water to hydrolyze and remove any residual phenolic compounds.

Workflow Visualization

G A Risk Assessment CAS 1151-84-4 B Engineering Controls Fume Hood (0.4-0.6 m/s) A->B Step 1 C PPE Donning Nitrile, Goggles, Lab Coat B->C Step 2 D Operation Weighing & Transfer C->D Step 3 E Spill Occurs? D->E F Standard Protocol Proceed to Synthesis E->F No G Emergency Response Wet-Wipe Containment E->G Yes H Waste Disposal Halogenated Organic Waste F->H G->H

Fig 1: Operational workflow and spill response logic for handling CAS 1151-84-4.

Sources

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